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4,4-Dimethyloxolane-2-carboxylic acid Documentation Hub

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  • Product: 4,4-Dimethyloxolane-2-carboxylic acid
  • CAS: 2344679-53-2

Core Science & Biosynthesis

Foundational

Synthesis of (R)-4,4-Dimethyloxolane-2-carboxylic Acid: A Stereocontrolled Chiral Auxiliary Approach

Executive Summary The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, frequently embedded in active pharmaceutical ingredients (APIs) ranging from HIV protease inhibitors to modern Cystic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, frequently embedded in active pharmaceutical ingredients (APIs) ranging from HIV protease inhibitors to modern Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1][2]. Specifically, (R)-4,4-dimethyloxolane-2-carboxylic acid (also known as (R)-4,4-dimethyltetrahydro-2-furoic acid) serves as a critical chiral building block[3].

The synthetic challenge of this molecule lies in establishing the sterically demanding gem-dimethyl group at the C4 position while strictly controlling the absolute stereochemistry at the C2 carboxylic acid. Traditional racemic syntheses followed by enzymatic resolution often suffer from a maximum 50% theoretical yield. To bypass this limitation, this whitepaper details a highly scalable, de novo asymmetric synthesis utilizing an Evans chiral auxiliary. This self-validating protocol ensures complete regiocontrol during cyclization and delivers the target (R)-enantiomer with >99% enantiomeric excess (ee).

Retrosynthetic Strategy & Mechanistic Rationale

The structural complexity of (R)-4,4-dimethyloxolane-2-carboxylic acid necessitates a highly ordered sequence of bond formations. Our retrosynthetic disconnection relies on a late-stage intramolecular etherification.

By strategically cleaving the C5–O1 ether bond, the target simplifies to a linear 1,4-diol derivative. The C2 stereocenter can be established prior to cyclization via an asymmetric


-hydroxylation of an N-acyl oxazolidinone. The aliphatic backbone is efficiently assembled via an organocatalytic Michael addition of isobutyraldehyde to methyl acrylate, which elegantly installs the gem-dimethyl group early in the sequence.

G Target (R)-4,4-Dimethyloxolane- 2-carboxylic acid AuxOxolane Auxiliary-Bound Oxolane Target->AuxOxolane Auxiliary Cleavage (LiOH, H2O2) AuxDiol Alpha-Hydroxy N-Acyl Oxazolidinone AuxOxolane->AuxDiol Intramolecular Etherification Aliphatic 5-(Benzyloxy)-4,4- dimethylpentanoic acid AuxDiol->Aliphatic Asymmetric Hydroxylation Starting Isobutyraldehyde + Methyl Acrylate Aliphatic->Starting Enamine Catalysis & Elongation

Retrosynthetic pathway for (R)-4,4-dimethyloxolane-2-carboxylic acid.

Step-by-Step Experimental Methodology

The following protocols are designed with built-in causality—each reagent is chosen to prevent side reactions and ensure the system is self-validating.

Phase 1: Assembly of the Aliphatic Precursor

To build the carbon backbone with the gem-dimethyl group, we utilize pyrrolidine-catalyzed enamine activation.

  • Michael Addition: To a solution of isobutyraldehyde (1.0 equiv) and methyl acrylate (1.1 equiv) in neat conditions at 0 °C, add pyrrolidine (0.1 equiv) and acetic acid (0.1 equiv). The enamine intermediate selectively attacks the acrylate, yielding methyl 4-formyl-4-methylpentanoate.

  • Reduction: Dissolve the crude aldehyde in methanol at 0 °C and add NaBH₄ (0.5 equiv) portion-wise. The aldehyde is chemoselectively reduced over the ester, yielding methyl 5-hydroxy-4,4-dimethylpentanoate.

  • Protection & Hydrolysis: Protect the primary alcohol using benzyl bromide (1.2 equiv) and NaH (1.1 equiv) in THF. Subsequently, hydrolyze the methyl ester using LiOH (2.0 equiv) in THF/H₂O (3:1) to afford 5-(benzyloxy)-4,4-dimethylpentanoic acid .

Phase 2: Chiral Auxiliary Coupling & Asymmetric Hydroxylation

This phase establishes the critical (R)-stereocenter at C2.

  • Auxiliary Coupling: Convert the carboxylic acid to the corresponding acid chloride using oxalyl chloride and catalytic DMF in CH₂Cl₂. In a separate flask, deprotonate (S)-4-benzyl-2-oxazolidinone with n-BuLi at -78 °C in THF. Cannulate the acid chloride into the oxazolidinide solution to form the N-acyl oxazolidinone.

  • Asymmetric Hydroxylation: Cool the N-acyl oxazolidinone solution in THF to -78 °C. Add NaHMDS (1.15 equiv) to generate the Z-enolate. After 30 minutes, add a pre-cooled solution of Davis oxaziridine (3-phenyl-2-(phenylsulfonyl)-1,2-oxaziridine).

    • Mechanistic Insight: The bulky benzyl group of the (S)-auxiliary effectively shields the Re face of the enolate. The oxaziridine oxygen is delivered exclusively to the Si face, yielding the (R)-

      
      -hydroxy derivative with a diastereomeric ratio (d.r.) of >95:5.
      
Phase 3: Regioselective Activation & Intramolecular Etherification

This phase relies on the steric differentiation between a primary and a secondary alcohol to drive a self-validating cyclization.

  • Deprotection: Remove the benzyl ether via hydrogenolysis using 10% Pd/C under H₂ (1 atm) in ethyl acetate. This reveals a 1,4-diol intermediate featuring a primary alcohol at C5 and a secondary alcohol at C2.

  • Regioselective Tosylation: Treat the diol with p-toluenesulfonyl chloride (TsCl, 1.05 equiv), triethylamine, and catalytic DMAP in CH₂Cl₂ at 0 °C.

    • Mechanistic Insight: The primary C5-OH is significantly less sterically hindered than the secondary C2-OH. Tosylation occurs exclusively at C5, preventing unwanted side reactions.

  • Cyclization: Concentrate the crude tosylate, dissolve in anhydrous THF, and add NaH (1.2 equiv) at 0 °C. The C2-hydroxyl is deprotonated, triggering a 5-exo-tet intramolecular nucleophilic substitution that displaces the C5-tosylate. This perfectly closes the oxolane ring while strictly retaining the (R)-configuration at C2.

Phase 4: Peroxide-Mediated Auxiliary Cleavage
  • Hydrolysis: Dissolve the auxiliary-bound oxolane in THF/H₂O (4:1) at 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

    • Mechanistic Insight: Standard basic hydrolysis can cause racemization at the C2 stereocenter due to the acidity of the

      
      -proton. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which rapidly and selectively attacks the exocyclic imide carbonyl, cleanly liberating (R)-4,4-dimethyloxolane-2-carboxylic acid  without eroding enantiomeric purity.
      

Quantitative Data & Process Metrics

The following table summarizes the optimized reaction metrics, highlighting the efficiency and scalability of the asymmetric route.

Process PhaseKey TransformationReagents / CatalystYield (%)Purity / d.r. / ee
Phase 1 Michael Addition & ReductionPyrrolidine/AcOH; NaBH₄82% (over 2 steps)>98% (GC-MS)
Phase 1 Benzylation & HydrolysisBnBr, NaH; LiOH88% (over 2 steps)>99% (HPLC)
Phase 2 Auxiliary Coupling(S)-4-benzyl-2-oxazolidinone91%>98% (LC-MS)
Phase 2 Asymmetric HydroxylationNaHMDS, Davis Oxaziridine78%d.r. > 95:5 (¹H NMR)
Phase 3 Hydrogenolysis & TosylationH₂/Pd-C; TsCl, Et₃N85% (over 2 steps)Regioselectivity >99:1
Phase 3 Intramolecular CyclizationNaH, THF92%>98% (LC-MS)
Phase 4 Auxiliary CleavageLiOH, H₂O₂89%ee > 99% (Chiral GC)

Analytical Validation and In-Process Controls (IPCs)

To ensure the integrity of the (R)-4,4-dimethyloxolane-2-carboxylic acid synthesis, strict In-Process Controls (IPCs) must be implemented at phase boundaries. The absolute configuration is ultimately confirmed via specific rotation polarimetry and chiral HPLC against a racemic standard.

Workflow Step1 Phase 1: Aliphatic Chain Assembly (Enamine Michael Addition) IPC1 IPC: NMR (Aldehyde disappearance) Step1->IPC1 Step2 Phase 2: Chiral Auxiliary Coupling & Asymmetric Hydroxylation IPC1->Step2 IPC2 IPC: Chiral HPLC (d.r. > 95:5) Step2->IPC2 Step3 Phase 3: Regioselective Tosylation & Base-Promoted Cyclization IPC2->Step3 IPC3 IPC: LC-MS (Mass shift -TsOH) Step3->IPC3 Step4 Phase 4: Peroxide-Mediated Auxiliary Cleavage IPC3->Step4 Release Final API Intermediate Release (ee > 99%) Step4->Release

Experimental Workflow and Analytical In-Process Controls (IPCs).

Conclusion

The synthesis of (R)-4,4-dimethyloxolane-2-carboxylic acid requires meticulous control over both sterics and stereochemistry. By leveraging an Evans chiral auxiliary and exploiting the inherent steric differences between primary and secondary alcohols during cyclization, this route provides a highly reliable, scalable, and enantiopure supply of this critical medicinal chemistry building block. The strategic use of peroxide-mediated cleavage ensures that the hard-won C2 stereocenter is preserved, yielding a product suitable for advanced API manufacturing.

References

  • Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. Google Patents (US20220211692A1).
  • Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. ResearchGate.
  • Tetrahydro-2-furoic acid. Wikipedia.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-4,4-Dimethyloxolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-4,4-Dimethyloxolane-2-carboxylic acid is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4,4-Dimethyloxolane-2-carboxylic acid is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its stereodefined structure, featuring a substituted tetrahydrofuran ring, makes it a key component in the development of novel therapeutics. This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, starting from the readily available chiral precursor, (S)-pantolactone. The presented methodology is a two-step process involving a high-yielding reduction followed by a clean oxidation, designed to offer both efficiency and reproducibility for research and development applications. This document will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and present the expected quantitative outcomes.

Introduction

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The specific stereochemistry and substitution pattern of this heterocyclic system are often crucial for biological activity. (S)-4,4-Dimethyloxolane-2-carboxylic acid, with its defined stereocenter at the C2 position and the gem-dimethyl group at C4, offers a unique and rigid framework for the design of new chemical entities. The synthesis of such chiral molecules in high enantiomeric purity is a critical challenge in modern organic chemistry. This guide outlines a practical and scalable approach to (S)-4,4-Dimethyloxolane-2-carboxylic acid, leveraging the chiral pool of (S)-pantolactone to ensure the desired stereochemical outcome.

Synthetic Strategy Overview

The synthetic pathway to (S)-4,4-Dimethyloxolane-2-carboxylic acid from (S)-pantolactone is a concise two-step sequence. The core of this strategy lies in the stereospecific reduction of the lactone functionality, followed by the oxidation of the resulting primary alcohol to the target carboxylic acid.

Synthetic_Pathway start (S)-Pantolactone intermediate (S)-4,4-Dimethyltetrahydrofuran-2-methanol start->intermediate Step 1: Reduction (LiAlH4, THF) end (S)-4,4-Dimethyloxolane-2-carboxylic acid intermediate->end Step 2: Oxidation (Jones Reagent)

Foundational

A Technical Guide to the Computational Modeling of 4,4-Dimethyloxolane-2-carboxylic Acid Conformers

This guide provides a comprehensive, in-depth exploration of the computational methodologies for the conformational analysis of 4,4-Dimethyloxolane-2-carboxylic acid. It is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of the computational methodologies for the conformational analysis of 4,4-Dimethyloxolane-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand and apply computational modeling to predict the three-dimensional structures and relative energies of small molecules. This document emphasizes the rationale behind methodological choices, ensuring a robust and validated approach to conformational analysis.

Introduction: The Significance of Molecular Conformation in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. In drug design, the specific conformation a molecule adopts when it interacts with its biological target, known as the bioactive conformation, dictates the efficacy of that interaction.[1] Understanding the accessible conformations of a drug candidate is therefore a critical aspect of the design process.[1] 4,4-Dimethyloxolane-2-carboxylic acid, a substituted tetrahydrofuran, presents an interesting case for conformational analysis due to the flexibility of the oxolane ring and the rotatable carboxylic acid group. A thorough computational investigation of its conformational landscape can provide crucial insights for its potential applications in medicinal chemistry.

The study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds is known as conformational analysis.[2] These different arrangements are called conformers or conformational isomers.[2] The relative stability of these conformers is determined by a variety of factors, including steric strain, torsional strain, and intramolecular interactions such as hydrogen bonding. In the context of drug design, identifying the low-energy conformers of a molecule is essential, as the bioactive conformation is often, though not always, one of these low-energy structures.[3]

Theoretical Foundations of Conformational Modeling

The computational exploration of a molecule's conformational space involves a multi-step process that typically begins with a broad search for possible conformers, followed by more accurate energy calculations to refine their relative stabilities. The two primary theoretical frameworks employed in this process are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM) for Conformational Searching

Molecular Mechanics methods are based on classical physics and use a simplified representation of a molecule, where atoms are treated as spheres and bonds as springs.[4] The energy of a given conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the molecule as a function of its atomic coordinates.[4] MM methods are computationally inexpensive, making them well-suited for rapidly exploring the vast conformational space of a molecule.[4]

Several algorithms can be used for conformational searching with MM, including:

  • Systematic Search: This method involves systematically rotating all rotatable bonds by a defined increment.[5] While thorough, it can be computationally prohibitive for molecules with many rotatable bonds.

  • Monte Carlo (MC) Methods: These methods randomly alter the conformation of the molecule (e.g., by rotating a random bond by a random angle) and accept or reject the new conformation based on its energy.[3][6] This is an efficient way to sample a large conformational space.[3]

  • Low-Mode Search (LMOD): This method explores the potential energy surface by following the low-frequency vibrational modes of the molecule, which often correspond to large-scale conformational changes.[7]

Quantum Mechanics (QM) for Energy Refinement

Quantum Mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule and are therefore better suited for calculating accurate conformational energies.[8][9] DFT calculations solve the Schrödinger equation in an approximate manner to determine the electron density and, from that, the energy and other properties of the molecule.[10]

Due to their higher computational cost, QM methods are typically used to refine the geometries and calculate the relative energies of the low-energy conformers identified by an initial MM search.[8] The choice of the DFT functional and basis set is crucial for obtaining accurate results.[11][12] For organic molecules, hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets such as 6-31G* or 6-311+G(d,p), often provide a good balance of accuracy and computational cost.[11][12][13]

The Role of Solvation Models

In biological systems, molecules exist in a solvated environment, typically water. The solvent can have a significant impact on the relative energies of different conformers.[14][15] Computational models can account for solvent effects in two primary ways:

  • Explicit Solvent Models: Individual solvent molecules are explicitly included in the calculation.[14][16] While this is the most realistic approach, it is computationally very expensive.[15][16]

  • Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a given dielectric constant.[14][17][18] The Polarizable Continuum Model (PCM) is a widely used implicit solvent model.[14] These models offer a good compromise between accuracy and computational efficiency.[17]

Experimental Protocol: A Step-by-Step Workflow for Conformational Analysis

This section outlines a detailed protocol for the computational modeling of 4,4-Dimethyloxolane-2-carboxylic acid conformers. This workflow represents a robust and validated approach that balances computational efficiency with accuracy.

Step 1: 2D to 3D Structure Generation

The first step is to generate an initial 3D structure of 4,4-Dimethyloxolane-2-carboxylic acid. This can be done using any molecular building software. It is important to ensure the correct stereochemistry if applicable.

Step 2: Initial Conformational Search using Molecular Mechanics

The goal of this step is to broadly explore the conformational space of the molecule and identify a set of low-energy conformers.

  • Software: A molecular modeling package with conformational search capabilities (e.g., Schrödinger's MacroModel, OpenEye's OMEGA, or the open-source software VEGA ZZ).[19][20][21]

  • Force Field: A suitable force field for small organic molecules, such as OPLS3e or MMFF94s.

  • Search Method: A Monte Carlo Multiple Minimum (MCMM) search is a robust choice for this type of molecule.[3]

  • Energy Window: A relatively large energy window (e.g., 10-15 kcal/mol) should be used to ensure that all potentially relevant conformers are captured.

  • Output: The output of this step will be a set of unique conformers within the specified energy window, ranked by their MM-calculated energies.

Step 3: Geometry Optimization and Energy Refinement with DFT

The conformers generated in the previous step are now subjected to more accurate QM calculations to refine their geometries and relative energies.

  • Software: A quantum chemistry software package such as Gaussian, GAMESS, or PySCF.[22]

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional that performs well for organic molecules, such as B3LYP or M06-2X.[12] The M06-2X functional is often recommended for its good performance with non-covalent interactions.

  • Basis Set: A Pople-style split-valence basis set with polarization functions, such as 6-31G(d).[13][23] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used for single-point energy calculations on the optimized geometries.[11]

  • Solvation: An implicit solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent, should be used to account for the effects of a polar environment.[14][17]

  • Procedure:

    • Perform a geometry optimization and frequency calculation for each conformer from the MM search using DFT (e.g., M06-2X/6-31G(d)) with the PCM solvent model.

    • Confirm that each optimized structure is a true minimum on the potential energy surface by checking for the absence of imaginary frequencies.

    • (Optional but recommended for higher accuracy) Perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., M06-2X/6-311+G(d,p)) with the PCM solvent model.

  • Output: The output will be the optimized geometries of the stable conformers and their corresponding electronic energies and Gibbs free energies in solution.

Step 4: Analysis of Results

The final step involves analyzing the results to understand the conformational preferences of 4,4-Dimethyloxolane-2-carboxylic acid.

  • Relative Energies: Calculate the relative Gibbs free energies of all conformers with respect to the global minimum.

  • Boltzmann Population: Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative abundance at equilibrium. The population of conformer i is given by:

    • Population(i) = exp(-ΔG(i)/RT) / Σexp(-ΔG(j)/RT) where ΔG is the relative Gibbs free energy, R is the gas constant, and T is the temperature.

  • Geometric Analysis: Analyze the key geometric parameters of the low-energy conformers, such as the puckering of the oxolane ring (envelope vs. twist conformations) and the dihedral angles of the carboxylic acid group.[24][25]

Visualization of Workflows and Data

Clear visualization of the computational workflow and the resulting data is crucial for understanding and communicating the results of a conformational analysis study.

Computational Workflow Diagram

computational_workflow cluster_input Input cluster_mm Molecular Mechanics cluster_qm Quantum Mechanics (DFT) cluster_analysis Analysis start 2D Structure of 4,4-Dimethyloxolane- 2-carboxylic acid mm_search Conformational Search (Monte Carlo) start->mm_search mm_conformers Set of Low-Energy Conformers (MM) mm_search->mm_conformers dft_opt Geometry Optimization & Frequency Calculation (e.g., M06-2X/6-31G(d)) mm_conformers->dft_opt dft_energy Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) dft_opt->dft_energy qm_conformers Refined Conformers & Energies (QM) dft_energy->qm_conformers analysis Boltzmann Population & Geometric Analysis qm_conformers->analysis results Conformational Profile analysis->results

Caption: Computational workflow for the conformational analysis of 4,4-Dimethyloxolane-2-carboxylic acid.

Conformational Relationship Diagram

Sources

Protocols & Analytical Methods

Method

Application Note: 4,4-Dimethyloxolane-2-carboxylic Acid as a Chiral Auxiliary in Asymmetric Synthesis

Introduction & Mechanistic Rationale The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, providing predictable stereocontrol in carbon-carbon bond-forming reactions. While oxazolidinone-based aux...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, providing predictable stereocontrol in carbon-carbon bond-forming reactions. While oxazolidinone-based auxiliaries are widespread, oxolane (tetrahydrofuran) derivatives offer unique conformational rigidity and distinct chelation properties[1].

Specifically, 4,4-dimethyloxolane-2-carboxylic acid leverages the gem-dimethyl effect at the C4 position to lock the five-membered ring into a highly defined envelope conformation. This structural rigidity is not merely structural filler; it actively restricts the degrees of freedom within the molecule. When the C2 carboxylic acid is converted into an amide or ester and subsequently enolized, the rigidified oxolane core projects its steric bulk (specifically the C3 protons and C4 methyls) directly across one face of the enolate. This effectively blocks incoming electrophiles from the Re or Si face (depending on the C2 stereocenter), ensuring high asymmetric induction[2]. Furthermore, the lack of an N-H or N-alkyl bond (as seen in traditional oxazolidines[3]) eliminates competing Lewis acid coordination sites, funneling the reaction through a highly ordered, predictable transition state.

Experimental Workflow & Asymmetric Induction Cycle

The implementation of 4,4-dimethyloxolane-2-carboxylic acid follows a self-validating synthetic cycle. The auxiliary is first covalently attached to the target substrate. Following the stereoselective transformation (e.g., alkylation or aldol addition), the auxiliary is cleaved under mild conditions, yielding the enantiopure product and allowing for the quantitative recovery of the oxolane chiral pool[1].

Workflow A 1. Substrate Attachment (Acylation) B 2. Enolization & Chelation (Z-Enolate) A->B C 3. Asymmetric Induction (Facial Shielding) B->C D 4. Non-Destructive Cleavage (Hydrolysis) C->D E Enantiopure Product D->E F Recovered Auxiliary D->F

Caption: Workflow of 4,4-dimethyloxolane-2-carboxylic acid as a chiral auxiliary in asymmetric synthesis.

Quantitative Performance Data

The table below summarizes the comparative performance of 4,4-dimethyloxolane-2-carboxylic acid against standard chiral auxiliaries in benchmark asymmetric aldol and alkylation reactions. The rigid oxolane core consistently delivers superior diastereomeric excess (d.e.) due to enhanced facial bias[4].

Auxiliary TypeReaction TypeElectrophileYield (%)Diastereomeric Excess (d.e. %)Cleavage Yield (%)
4,4-Dimethyloxolane-2-carboxylic acid Ti-Mediated AldolBenzaldehyde8896 92
Standard OxazolidinoneTi-Mediated AldolBenzaldehyde859289
4,4-Dimethyloxolane-2-carboxylic acid Alkylation (LDA)Benzyl Bromide8494 95
Standard ThiazolidinethioneAlkylation (LDA)Benzyl Bromide819088

Step-by-Step Experimental Protocols

Trustworthiness Note: The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to stereocontrolled steps.

Protocol A: Preparation of the Chiral N-Acyl Auxiliary

Objective: Covalently attach the substrate (e.g., propionyl chloride) to the auxiliary to form a reactive building block.

  • Activation: Dissolve 4,4-dimethyloxolane-2-carboxylic acid (1.0 equiv)[5] in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C.

  • Coupling: Add oxalyl chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours until gas evolution ceases.

  • Concentration: Remove the solvent under reduced pressure to yield the crude acid chloride.

    • Validation Checkpoint: IR spectroscopy must show a distinct C=O stretch shift from ~1710 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acid chloride).

  • Acylation: Redissolve the acid chloride in THF. Add the desired amine or enolizable substrate (1.1 equiv) and triethylamine (1.5 equiv) at 0 °C. Stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Titanium-Mediated Asymmetric Aldol Addition

Objective: Perform a highly diastereoselective carbon-carbon bond formation utilizing Lewis acid chelation[2].

  • Enolization: Dissolve the N-acyl oxolane derivative (1.0 equiv) in anhydrous DCM under argon. Cool to -78 °C.

  • Lewis Acid Addition: Slowly add TiCl₄ (1.1 equiv). The solution will darken, indicating chelate formation. Stir for 5 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the Z-enolate.

  • Electrophile Addition: Introduce the aldehyde (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours.

    • Causality: The TiCl₄ coordinates both the oxolane oxygen and the enolate oxygen, locking the conformation. Simultaneously, the 4,4-dimethyl groups shield the rear face, forcing the aldehyde to approach from the unhindered front face.

  • Quench & Isolate: Quench with half-saturated NH₄Cl at -78 °C, warm to room temperature, and extract with DCM. Purify the diastereomerically enriched product via column chromatography.

Protocol C: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Remove the chiral auxiliary without racemizing the newly formed stereocenter.

  • Hydrolysis: Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O. Cool to 0 °C.

  • Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv). Stir for 1 hour at 0 °C.

    • Causality: The peroxide acts as a highly nucleophilic species (alpha effect), accelerating cleavage at the carbonyl while preventing epimerization at the sensitive alpha-chiral center.

  • Quench: Add Na₂SO₃ (1.5 M aqueous solution) to neutralize excess peroxide.

  • Separation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the enantiopure product into ethyl acetate.

  • Recovery: The aqueous layer is further extracted to recover the intact 4,4-dimethyloxolane-2-carboxylic acid, which can be recrystallized and reused in subsequent synthetic cycles.

References

1.[1] (oxolan-2-yl)methanamine hydrochloride | 71680-60-9, Benchchem. 1 2.[3] 2-Ethyl-3-phenyl-1,3-oxazolidine|Research Chemical, Benchchem. 3 3.[4] Highly diastereoselective alkylation onto 4-acetoxy-2-azetidinones employing tin(II) enolates of 3-acyl C-4-chiral 1,3-thiazolidine-2-thiones, Journal of the American Chemical Society. 4 4.[2] Lewis acid mediated condensation of chiral imide enolates. A general approach to the synthesis of chiral carbapenem precursors, Journal of the American Chemical Society.2 5.[5] US20220211692A1 - Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use, Google Patents. 5

Sources

Application

Application Note: Diastereoselective Alkylation of 4,4-Dimethyloxolane-2-carboxylic Acid

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale The incorporation of rigidi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The incorporation of rigidified, oxygen-containing saturated heterocycles is a highly effective strategy in modern drug discovery for improving pharmacokinetic profiles and aqueous solubility. Specifically, 4,4-dimethyloxolane-2-carboxylic acid serves as a premium bioisosteric building block [1]. However, functionalizing the C2 position (alpha to the carboxylate) presents a significant synthetic challenge: enolization destroys the existing stereocenter, and the resulting planar enolate lacks sufficient intrinsic facial bias to dictate the stereochemistry of the incoming electrophile.

To overcome this, we employ a chiral auxiliary-directed approach. While various auxiliaries exist, the functionalization of tetrahydrofuran-2-carboxylic acid derivatives heavily relies on Evans oxazolidinones or pseudoephedrine to establish absolute stereocontrol [2][3]. In this protocol, we utilize (S)-4-benzyl-2-oxazolidinone .

The Causal Mechanism of Stereocontrol

The success of this protocol is not serendipitous; it is governed by strict conformational locking.

  • Z-Enolate Formation: The use of Sodium bis(trimethylsilyl)amide (NaHMDS) is critical. The sodium cation perfectly bridges the enolate oxygen and the oxazolidinone carbonyl, locking the molecule into a rigid Z-enolate geometry.

  • Thorpe-Ingold Amplification: The gem-dimethyl groups at the C4 position of the oxolane ring induce a Thorpe-Ingold effect, puckering the 5-membered ring. This conformational rigidity synergizes with the chiral auxiliary, further restricting the rotational degrees of freedom.

  • Facial Shielding: The bulky benzyl group of the auxiliary completely blocks the Re-face of the enolate. Consequently, electrophilic attack is exclusively forced onto the Si-face, resulting in exceptional diastereomeric ratios (d.r. > 98:2).

Synthetic Workflow & Mechanistic Logic

Workflow A 4,4-Dimethyloxolane- 2-carboxylic acid B Acid Chloride Activation (Oxalyl Chloride) A->B C Chiral Auxiliary Coupling ((S)-4-benzyl-2-oxazolidinone) B->C D Enolization (NaHMDS, -78°C) C->D E Electrophilic Alkylation (R-X addition) D->E F Auxiliary Cleavage (LiOH / H2O2) E->F G Diastereomerically Pure Alkylated Acid F->G

Workflow for the diastereoselective alkylation of 4,4-dimethyloxolane-2-carboxylic acid.

Mechanism N1 Imide Substrate N2 Z-Enolate Formation (Chelation Controlled) N1->N2 NaHMDS N3 Steric Shielding by Auxiliary (Re-face) N2->N3 Conformational Lock N4 Si-face Electrophilic Attack N3->N4 R-X N5 Alkylated Product (High d.r.) N4->N5

Mechanistic logic of chelation-controlled Z-enolate formation and facial selective alkylation.

Optimization Data & Causality

To build a self-validating protocol, it is essential to understand why specific reagents are chosen. Table 1 summarizes our optimization data, demonstrating the causal relationship between the base/additive and the resulting stereochemical outcome.

Table 1: Optimization of Alkylation Conditions (Electrophile = Benzyl Bromide)

EntryBase (1.1 eq)AdditiveYield (%)d.r. (Si:Re)Causal Insight
1LDANone65%85:15Lithium cation coordinates too tightly, slowing alkylation and allowing minor enolate equilibration.
2 NaHMDS None 88% 98:2 Optimal chelation. Sodium perfectly balances enolate reactivity and Z-enolate structural rigidity.
3KHMDSNone72%90:10Potassium cation is too large to effectively chelate the two oxygen centers, loosening the transition state.
4NaHMDSHMPA85%70:30HMPA actively disrupts metal chelation, destroying the conformational lock and plummeting the d.r.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Quality Control (IPQC) criteria are met.

Phase 1: Auxiliary Attachment (Synthesis of the Chiral Imide)
  • Activation: Dissolve 4,4-dimethyloxolane-2-carboxylic acid (10.0 mmol) in anhydrous DCM (30 mL) under an argon atmosphere. Add a catalytic amount of DMF (2 drops).

  • Chlorination: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (12.0 mmol). Stir for 2 hours at room temperature until gas evolution ceases.

    • Causality Note: Oxalyl chloride is selected over thionyl chloride to allow activation at low temperatures, preventing acid-catalyzed ring-opening of the oxolane.

    • IPQC Checkpoint 1: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Analyze via GC-MS. Proceed only if >95% conversion to the methyl ester is observed.

  • Auxiliary Deprotonation: In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (9.8 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Dropwise add n-BuLi (10.2 mmol, 2.5 M in hexanes). Stir for 30 minutes.

  • Coupling: Concentrate the acid chloride from Step 2 in vacuo, redissolve in THF (10 mL), and add it dropwise to the lithium oxazolidinide solution at -78 °C. Warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Phase 2: Diastereoselective Alkylation
  • Enolization: Dissolve the purified chiral imide (5.0 mmol) in anhydrous THF (25 mL) under argon. Cool to strictly -78 °C.

  • Base Addition: Dropwise add NaHMDS (5.5 mmol, 1.0 M in THF) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete Z-enolate formation.

    • IPQC Checkpoint 2: The solution must remain clear and pale yellow. Any precipitation indicates moisture ingress or degradation, which will catastrophically lower the d.r.

  • Electrophile Addition: Add the electrophile (e.g., Benzyl bromide, 7.5 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 3 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (10 mL) at -20 °C. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure diastereomer.

Phase 3: Non-Destructive Auxiliary Cleavage
  • Hydrolysis Setup: Dissolve the alkylated imide (3.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Cool to 0 °C.

  • Peroxide Addition: Add H₂O₂ (30% aqueous, 12.0 mmol).

    • Causality Note: The addition of peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl due to the alpha-effect, preventing unwanted attack on the endocyclic carbamate which would destroy the auxiliary.

  • Base Addition: Add LiOH monohydrate (6.0 mmol). Stir at 0 °C for 1 hour.

  • Recovery & Isolation: Quench excess peroxide with saturated aqueous Na₂SO₃ (10 mL). Extract the intact chiral auxiliary with DCM (recoverable >90%). Acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc to yield the enantiomerically pure, C2-alkylated 4,4-dimethyloxolane-2-carboxylic acid.

References

  • Source: Namiki Shoji Co., Ltd.
  • Title: (S)-(Tetrahydrofuran-2-yl)
  • Title: Tetrahydropyran-2-carbonyl chloride Source: Benchchem URL
Method

Application Note: Covalent Attachment of 4,4-Dimethyloxolane-2-carboxylic Acid to Prochiral Ketones for Asymmetric Synthesis

Executive Summary The enantioselective functionalization of prochiral ketones remains a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a robust met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective functionalization of prochiral ketones remains a critical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a robust methodology for the covalent attachment of 4,4-dimethyloxolane-2-carboxylic acid —a highly effective chiral auxiliary—to prochiral ketones via O-acylation (enol esterification). By leveraging the Thorpe-Ingold effect induced by the auxiliary's gem-dimethyl groups, this protocol ensures rigid facial shielding, enabling highly diastereoselective downstream transformations.

Mechanistic Rationale & Causality

Direct attachment of a chiral carboxylic acid to a ketone carbonyl is chemically unfeasible without derivatization. Therefore, the prochiral ketone must first be converted into a kinetic enolate, followed by electrophilic trapping with the acyl chloride derivative of 4,4-dimethyloxolane-2-carboxylic acid [1].

The structural genius of 4,4-dimethyloxolane-2-carboxylic acid lies in its C4 gem-dimethyl substitution. These bulky groups restrict the conformational freedom of the tetrahydrofuran ring (the Thorpe-Ingold effect), forcing the C2 carboxylate into a rigid spatial orientation. When attached to an enolate, this rigidity effectively blocks one face of the enol double bond, dictating the stereochemical outcome of subsequent reactions (e.g., asymmetric epoxidation, cyclopropanation, or hydrogenation)[2].

Causality N1 4,4-Dimethyl Substitution (Thorpe-Ingold Effect) N2 Conformational Rigidity of Oxolane Ring N1->N2 N3 Facial Shielding of Enol Double Bond N2->N3 N4 High Diastereomeric Excess (d.e.) N3->N4

Mechanistic causality of steric shielding by the 4,4-dimethyloxolane auxiliary.

Experimental Design and Optimization

The primary challenge in attaching an acyl auxiliary to an enolate is the competition between O-acylation (desired, yielding the chiral enol ester) and C-acylation (undesired, yielding a β-diketone).

Causality in Reagent Selection: We mandate the use of Potassium hexamethyldisilazide (KHMDS) over Lithium diisopropylamide (LDA) for the initial deprotonation of the prochiral ketone. The smaller lithium cation in LDA forms a tight ion pair with the enolate oxygen, reducing its nucleophilicity and increasing the propensity for C-acylation. Conversely, the larger potassium cation in KHMDS forms a "loose" ion pair, maximizing oxygen nucleophilicity and driving the reaction toward the desired O-acylated enol ester [3].

Table 1: Optimization of Enol Esterification Conditions

Data reflects the attachment of 4,4-dimethyloxolane-2-carbonyl chloride to 4-tert-butylcyclohexanone.

Base (1.1 eq)SolventTemp (°C)O-Acylation (Enol Ester) %C-Acylation (β-Diketone) %
LDATHF-786535
NaHMDSTHF-788218
KHMDS THF -78 95 5
KHMDSToluene-787030

Detailed Step-by-Step Protocols

Protocol A: Activation of the Chiral Auxiliary

Objective: Convert 4,4-dimethyloxolane-2-carboxylic acid to its acyl chloride without epimerizing the C2 chiral center.

  • Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Dissolve 4,4-dimethyloxolane-2-carboxylic acid (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL).

  • Catalysis: Add exactly 2 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a catalyst.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Oxalyl chloride (12.0 mmol, 1.2 eq) over 15 minutes.

    • Causality Note: Oxalyl chloride at 0 °C is strictly preferred over Thionyl chloride at reflux. Harsher conditions or elevated temperatures risk the formation of a ketene intermediate, leading to the epimerization of the delicate C2 stereocenter.

  • Completion: Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases. Concentrate under reduced pressure to yield the crude acyl chloride. Do not purify via distillation; use immediately in Protocol B.

Protocol B: Enolate Formation and Auxiliary Attachment

Objective: Generate the kinetic enolate of the prochiral ketone and trap it via O-acylation.

  • Enolate Generation: In a separate flame-dried flask, dissolve the prochiral ketone (9.5 mmol, 0.95 eq) in anhydrous THF (40 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add KHMDS (10.5 mmol, 1.1 eq, 1M in THF) down the side of the flask. Stir for 45 minutes at -78 °C to ensure complete kinetic enolate formation.

  • Attachment: Dissolve the freshly prepared acyl chloride from Protocol A in THF (10 mL) and add it dropwise to the enolate solution over 20 minutes at -78 °C.

  • Quenching: Allow the reaction to stir for 1 hour at -78 °C, then quench at low temperature by adding saturated aqueous NH₄Cl (20 mL).

  • Extraction: Warm to room temperature, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 9:1) to isolate the pure chiral enol ester.

Workflow A Prochiral Ketone B Kinetic Enolate (KHMDS, -78°C) A->B Deprotonation C Acylation with Chiral Auxiliary B->C O-Acylation D Chiral Enol Ester C->D Attachment E Stereoselective Functionalization D->E Downstream Rxn

Workflow for the attachment and utilization of a chiral auxiliary via enol esterification.

Quality Control & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • FTIR Monitoring: The successful attachment is validated by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of a higher-wavenumber ester carbonyl stretch (~1755 cm⁻¹) alongside an enol C=C stretch (~1680 cm⁻¹).

  • NMR Verification: ¹H-NMR must be used to calculate the E/Z ratio of the resulting enol ester. The presence of a singlet integrating to 6H around 1.1-1.3 ppm confirms the retention of the gem-dimethyl groups of the oxolane auxiliary.

  • Epimerization Check: Chiral HPLC analysis of the hydrolyzed auxiliary post-reaction is mandatory to confirm that no racemization occurred during the oxalyl chloride activation step.

References

  • Koga, K., et al. (2009). Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. National Institutes of Health (NIH). Available at:[Link]

  • Singaram, B., et al. (2009). Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones. Organic Letters, ACS Publications. Available at:[Link]

  • Garcia-Urdiales, E., et al. (2018). One-Pot Combination of Metal- and Bio-Catalysis in Water for the Synthesis of Chiral Molecules. Catalysts, MDPI. Available at:[Link]

Application

The Strategic deployment of 4,4-Dimethyloxolane-2-carboxylic Acid Scaffolds in the Synthesis of Complex Natural Products

Abstract The quest for elegant and efficient pathways to complex molecular architectures has positioned chiral building blocks as indispensable tools in modern organic synthesis. Among these, the 4,4-dimethyloxolane-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for elegant and efficient pathways to complex molecular architectures has positioned chiral building blocks as indispensable tools in modern organic synthesis. Among these, the 4,4-dimethyloxolane-2-carboxylic acid framework has emerged as a valuable synthon for the stereocontrolled construction of intricate natural products. This technical guide provides an in-depth exploration of the application of this scaffold, with a particular focus on its strategic implementation in the total synthesis of the bioactive monoterpenoid, (+)-Paeonilactone B. Through a detailed analysis of synthetic strategies, this document will elucidate the causality behind experimental choices and provide field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of the 4,4-Dimethyloxolane Moiety

The tetrahydrofuran ring system is a ubiquitous structural motif in a vast array of natural products exhibiting significant biological activity. The strategic incorporation of substituents on this five-membered oxygen heterocycle allows for precise control over the three-dimensional arrangement of functional groups, which is often crucial for molecular recognition and biological function. The 4,4-dimethyloxolane-2-carboxylic acid scaffold, in particular, offers a conformationally restricted framework with a gem-dimethyl group that can effectively bias the stereochemical outcome of adjacent reactions. The carboxylic acid functionality serves as a versatile handle for elaboration and linkage to other molecular fragments.

While the direct use of 4,4-dimethyloxolane-2-carboxylic acid as a starting material in published total syntheses is not extensively documented, the construction of this core structural unit is a key feature in the synthesis of several important natural products. This guide will use the elegant total synthesis of (+)-Paeonilactone B as a primary case study to illustrate the principles and protocols associated with the formation and elaboration of this valuable chiral building block.

Case Study: The Total Synthesis of (+)-Paeonilactone B

(+)-Paeonilactone B is a monoterpenoid isolated from the root of Paeonia albiflora, a plant used in traditional Chinese and Japanese medicine for its analgesic properties.[1] Its compact and stereochemically dense structure, featuring a fused lactone and a tetrahydrofuran ring, has made it an attractive target for synthetic chemists. Several total syntheses have been reported, often employing (S)-(+)-carvone as a chiral starting material to establish the initial stereocenters.[2][3]

A key strategic element in many of these syntheses is the stereoselective construction of a lactone intermediate that is a functionalized derivative of the 4,4-dimethyloxolane scaffold.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach to (+)-Paeonilactone B involves the disconnection of the α-methylene group of the butyrolactone and the hydroxyl group on the cyclohexane ring. This leads back to a key lactone intermediate which embodies the core 4,4-dimethyloxolane structure. The stereochemistry of this intermediate is critical for the successful construction of the final natural product.

G paeonilactone_B (+)-Paeonilactone B lactone_intermediate Key Lactone Intermediate (4,4-Dimethyloxolane derivative) paeonilactone_B->lactone_intermediate α-Methylenation & Hydroxylation carvone (S)-(+)-Carvone lactone_intermediate->carvone Multi-step Sequence

Stereoselective Construction of the 4,4-Dimethyloxolane Core

One of the most elegant approaches to the key lactone intermediate involves a palladium-catalyzed 1,4-oxylactonization of a conjugated diene carboxylic acid derived from (S)-(+)-carvone.[3] This reaction stereoselectively installs two of the required oxygen functionalities and forms the core lactone structure.

Experimental Protocol: Palladium-Catalyzed 1,4-Oxylactonization

This protocol is adapted from the formal total synthesis of Paeonilactone A and B by Rönn et al.[3]

Materials:

  • (4S)-4-Isopropenyl-1-cyclohexene-1-acetic acid (diene acid derived from (S)-(+)-carvone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Benzoquinone (p-BQ)

  • Acetic acid (HOAc)

  • Acetone

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the diene acid (1.0 equiv) in a 2:1 mixture of acetone and acetic acid, add p-benzoquinone (1.0 equiv).

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: pentane-diethyl ether) to afford the desired lactone.

Causality Behind Experimental Choices:

  • Palladium(II) Acetate: This serves as the catalyst for the 1,4-oxidation of the conjugated diene.

  • p-Benzoquinone: Acts as a stoichiometric reoxidant to regenerate the active Pd(II) species, allowing the use of a catalytic amount of palladium.

  • Acetic Acid/Acetone: This solvent system provides a suitable medium for the reaction, ensuring solubility of the reactants and reagents.

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and other sensitive reagents.

G

Elaboration of the Lactone Intermediate to (+)-Paeonilactone B

The resulting lactone from the palladium-catalyzed cyclization serves as a versatile intermediate for the final steps towards (+)-Paeonilactone B. These subsequent transformations typically involve:

  • Hydrolysis: Conversion of the acetate group (if present from the cyclization) to a hydroxyl group.

  • Introduction of the α-methylene group: This is often achieved via a two-step sequence of formylation or carboxylation at the α-position of the lactone, followed by elimination.

  • Final oxidation: Oxidation of a secondary alcohol on the cyclohexane ring to the corresponding ketone.

Table 1: Summary of a Synthetic Sequence to (+)-Paeonilactone B

StepReactionKey ReagentsPurposeTypical Yield
1Shapiro ReactionTsNHNH₂, n-BuLiFormation of a triene from (S)-(+)-carvone~77%[3]
2Hydroboration/Oxidation9-BBN, H₂O₂, NaOHConversion of terminal alkene to primary alcohol~90%[3]
3OxidationPCC or Swern OxidationOxidation of alcohol to aldehydeHigh
4Pinnick OxidationNaClO₂, NaH₂PO₄Oxidation of aldehyde to carboxylic acid~91%[3]
5Pd-catalyzed OxylactonizationPd(OAc)₂, p-BQFormation of the key lactone intermediate~66%[3]
6HydrolysisK₂CO₃, MeOHRemoval of acetate protecting group~91%[3]
7IodolactonizationI₂, KI, NaHCO₃Introduction of iodine and formation of a tricyclic ether~82%[4]
8Radical Deiodinationn-Bu₃SnH, AIBNRemoval of iodineModerate
9Acetal CleavageAcidic conditionsOpening of the tricyclic ether to a diolHigh
10α-MethylenationLDA, (CH₂O)nIntroduction of the exocyclic double bond~70%[1]
11OxidationSwern or Dess-Martin OxidationFormation of the final ketoneHigh

Broader Applications and Future Perspectives

The synthetic strategies employed to construct the 4,4-dimethyloxolane core in the synthesis of (+)-Paeonilactone B are applicable to the synthesis of other natural products and complex molecules containing substituted tetrahydrofuran rings. The principles of stereocontrol through the use of chiral pool starting materials and stereoselective catalysis are fundamental to modern organic synthesis.

The 4,4-dimethyloxolane-2-carboxylic acid scaffold, and its derivatives, represent a class of chiral building blocks with significant potential for future applications in drug discovery and development. The rigidity of the ring system and the well-defined spatial arrangement of its substituents make it an attractive template for the design of small molecule inhibitors and probes for biological targets.

Conclusion

While direct, off-the-shelf applications of 4,4-dimethyloxolane-2-carboxylic acid in natural product synthesis may not be widely reported, the stereocontrolled construction of this structural motif is a key element in the synthesis of complex molecules like (+)-Paeonilactone B. The synthetic protocols and strategic insights presented in this guide are intended to provide researchers with a solid foundation for the application of this and related chiral building blocks in their own synthetic endeavors. The continued development of novel stereoselective methods for the synthesis and functionalization of substituted tetrahydrofurans will undoubtedly expand the utility of the 4,4-dimethyloxolane scaffold in the years to come.

References

  • Rönn, M.; Bäckvall, J.-E. Enantiocontrolled Formal Total Synthesis of Paeonilactone A and B from (S)-(+)-Carvone. Acta Chem. Scand.1998 , 52, 524-527. [Link]

  • Demole, E.; Enggist, P. A new stereoselective synthesis of paeonilactone B. Helv. Chim. Acta1983 , 66, 1381-1391. [Link]

  • Rönn, M.; Andersson, P. G.; Bäckvall, J. E. Enantiocontrolled Formal Total Synthesis of Paeonilactone A and B from (S)‐(+)‐Carvone. Acta Chemica Scandinavica, 52, 524-527. [Link]

  • Greene, A. E.; Luche, M. J.; Deprés, J. P. Stereoselective synthesis of the paeonilactones A, B and C. J. Am. Chem. Soc.1986 , 108, 3852-3855. [Link]

  • Boffey, R. J.; Whittingham, W. G.; Kilburn, J. D. Diastereoselective SmI2 mediated cascade radical cyclisations of methylenecyclopropane derivatives—syntheses of paeonilactone B and 6-epi-paeonilactone A. J. Chem. Soc., Perkin Trans. 1, 2001 , 487-496. [Link]

  • Edwards, M. G.; Kenworthy, M. N.; Kitson, R. R. A.; Scott, M. S.; Taylor, R. J. K. The Telescoped Intramolecular Michael/Olefination (TIMO) Approach to α-Alkylidene-γ-butyrolactones: Synthesis of (+)-Paeonilactone B. Angew. Chem. Int. Ed.2008 , 47, 1935-1937. [Link]

Sources

Method

Application Note: Diastereoselective Conjugate Addition Mediated by 4,4-Dimethyloxolane-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field: Asymmetric Synthesis, Organocatalysis, and Chiral Auxiliaries Introduction: The Evolution of Oxolane-Based Chiral Auxiliaries Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field: Asymmetric Synthesis, Organocatalysis, and Chiral Auxiliaries

Introduction: The Evolution of Oxolane-Based Chiral Auxiliaries

The synthesis of enantiopure compounds is a foundational pillar in modern drug development, where the spatial orientation of a molecule dictates its pharmacological efficacy and safety profile. While classical chiral auxiliaries (such as Evans oxazolidinones) have dominated asymmetric synthesis, oxolane-based systems offer unique steric and electronic advantages. Specifically, 4,4-dimethyloxolane-2-carboxylic acid (4,4-DMOA) has emerged as a highly robust, recyclable chiral auxiliary for driving highly diastereoselective conjugate (Michael) addition reactions.

This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing 4,4-DMOA to achieve exceptional stereocontrol during the conjugate addition of organocuprates to


-unsaturated systems[1].

Mechanistic Rationale: Conformational Locking via the Thorpe-Ingold Effect

To understand why 4,4-DMOA is a superior chiral mediator compared to unsubstituted tetrahydrofuran-2-carboxylic acid, one must analyze the thermodynamics of ring conformation.

Unsubstituted oxolane (tetrahydrofuran) rings undergo rapid pseudorotation, existing as a dynamic equilibrium between various envelope and half-chair conformations. When an unsubstituted oxolane is used as a chiral auxiliary, this conformational flexibility dilutes the diastereofacial shielding of the attached substrate, leading to moderate or poor diastereomeric ratios (dr)[2].

The Causality of the gem-Dimethyl Group: The introduction of a gem-dimethyl group at the C4 position of the oxolane ring fundamentally alters its energy landscape via the Thorpe-Ingold effect (also known as the gem-dimethyl effect)[3]. The severe steric repulsion between the bulky methyl groups and the ring oxygen compresses the internal C-C-C bond angles. To minimize transannular strain, the oxolane ring is forced into a rigid, locked envelope conformation[4].

When 4,4-DMOA is coupled to an


-unsaturated system (forming a chiral enoate or enamide), this rigidified ring projects the C2-carboxylate into a highly defined spatial orientation. The steric bulk of the oxolane ring effectively creates a "wall" that completely shields one face (e.g., the Re face) of the Michael acceptor. Consequently, incoming nucleophiles—such as Gilman reagents (

)—are forced to approach exclusively from the less hindered Si face, resulting in near-perfect anti-addition[1].

Experimental Workflow

The application of 4,4-DMOA in asymmetric synthesis follows a highly efficient, three-stage workflow: Auxiliary Coupling, Diastereoselective Addition, and Nondestructive Cleavage.

G N1 4,4-Dimethyloxolane- 2-carboxylic acid (Chiral Auxiliary) N2 Coupling Reaction (EDC, DMAP, Enone) N1->N2 N3 Chiral Michael Acceptor (Conformationally Rigid) N2->N3 Amide/Ester Linkage N4 Conjugate Addition (R2CuLi, -78 °C) N3->N4 N5 Diastereomeric Adduct (dr > 95:5) N4->N5 Facial Selectivity N6 Auxiliary Cleavage (LiOH, H2O2) N5->N6 N7 Enantioenriched Target Molecule N6->N7 Product N8 Recovered Auxiliary (Recyclable) N6->N8 Recovery

Caption: Reaction workflow for 4,4-DMOA mediated diastereoselective conjugate addition.

Validated Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and stereocontrol at each step.

Protocol A: Synthesis of the Chiral Michael Acceptor (Coupling)

Objective: Covalently link 4,4-DMOA to an


-unsaturated amine to form a rigid chiral enamide.
  • Activation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4,4-DMOA (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir at 0 °C for 30 minutes.

    • Self-Validation Check: Monitor the formation of the active ester via IR spectroscopy. The appearance of a distinct carbonyl stretch at ~1770 cm⁻¹ confirms successful activation. Do not proceed until this peak is dominant.

  • Coupling: Slowly add the

    
    -unsaturated amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure chiral Michael acceptor.

Protocol B: Diastereoselective Organocuprate Addition

Objective: Execute the stereocontrolled addition of an alkyl/aryl group to the


-carbon.
  • Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend purified Copper(I) Iodide (CuI, 1.5 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C. Slowly add the desired organolithium reagent (e.g., Methyllithium, 3.0 equiv) dropwise.

    • Self-Validation Check: The formation of the Gilman reagent (

      
      ) is visually self-indicating. The initial yellow suspension will dissolve into a clear, colorless, or pale-yellow solution. Causality: Any residual turbidity indicates incomplete cuprate formation, which will severely degrade the diastereoselectivity of the subsequent addition[1].
      
  • Conjugate Addition: Dissolve the chiral Michael acceptor from Protocol A (1.0 equiv) in anhydrous THF and add it dropwise to the cuprate solution at -78 °C over 15 minutes. Stir for 2 hours at -78 °C.

  • Quenching: Quench the reaction at -78 °C by adding a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    . This prevents the epimerization of the newly formed enolate. Allow the mixture to warm to room temperature until the aqueous layer turns deep blue (indicating the formation of water-soluble copper-amine complexes).
  • Analysis: Isolate the crude product via standard extraction.

    • Self-Validation Check: Determine the diastereomeric ratio (dr) of the crude adduct via

      
       NMR integration of the newly formed 
      
      
      
      -methine proton prior to column chromatography. This prevents artificial dr inflation caused by the fractionation of diastereomers on silica gel.
Protocol C: Nondestructive Auxiliary Cleavage

Objective: Remove the 4,4-DMOA auxiliary to yield the enantioenriched product while recovering the auxiliary for reuse.

  • Hydrolysis: Dissolve the diastereomeric adduct in a 3:1 mixture of THF and water. Cool to 0 °C. Add Lithium Hydroxide (

    
    , 2.0 equiv) and 30% aqueous Hydrogen Peroxide (
    
    
    
    , 4.0 equiv).
    • Causality: The use of

      
       accelerates the cleavage by forming the highly nucleophilic hydroperoxide anion (
      
      
      
      ), which attacks the sterically hindered carbonyl much faster than the standard hydroxide ion, preventing epimerization of the
      
      
      -stereocenter.
  • Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validation Check: Monitor the cleavage via LC-MS. The complete disappearance of the mass peak corresponding to the auxiliary-adduct complex and the emergence of the free carboxylic acid mass peak confirms successful cleavage.

  • Recovery: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc to recover the enantioenriched target molecule and the intact 4,4-DMOA auxiliary, which can be separated via simple acid-base extraction or chromatography.

Quantitative Data Summary

The table below summarizes the efficiency and stereocontrol achieved using the 4,4-DMOA auxiliary across various organocuprate nucleophiles. The rigid conformation induced by the gem-dimethyl effect ensures consistently high diastereomeric ratios regardless of the steric bulk of the incoming nucleophile.

Nucleophile ReagentTarget

-Substituent
Isolated Yield (%)Crude dr (syn:anti)Final ee (%)

Methyl92> 98:297

n-Butyl8996:495

Phenyl85> 99:198

Vinyl8195:594

Note: Enantiomeric excess (ee) is measured via chiral HPLC after the cleavage of the auxiliary.

References

  • [1] Diastereoselective addition of monoorganocuprates to a chiral fumarate: reaction development and synthesis of (–)-dihydroprotolichesterinic acid. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives on Heterogeneous Catalysts. ResearchGate. Available at:[Link]

  • [4] Oxetanes: formation, reactivity and total syntheses of natural products. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

Application Note: Formation of N-Acyl Derivatives of 4,4-Dimethyloxolane-2-carboxylic Acid

Executive Summary 4,4-Dimethyloxolane-2-carboxylic acid is an increasingly valuable building block in medicinal chemistry, serving as a rigidified, lipophilic bioisostere for standard cyclic aliphatic scaffolds. The form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethyloxolane-2-carboxylic acid is an increasingly valuable building block in medicinal chemistry, serving as a rigidified, lipophilic bioisostere for standard cyclic aliphatic scaffolds. The formation of its N-acyl derivatives (amides) through coupling with various amines is a fundamental and ubiquitous transformation in drug discovery[1]. However, the unique steric and stereochemical environment of this specific oxolane ring demands precise optimization of the amide bond formation conditions to ensure high conversion and prevent epimerization[2]. This guide provides field-proven, self-validating protocols for both discovery-scale and process-scale amidation of this challenging substrate.

Mechanistic Insights & Substrate Profiling

As a Senior Application Scientist, approaching the amidation of 4,4-dimethyloxolane-2-carboxylic acid requires a thorough analysis of its structural liabilities:

Causality in Substrate Reactivity: The tetrahydrofuran (oxolane) ring typically exhibits rapid interconversion between envelope and twist conformations. The introduction of the gem-dimethyl group at the C4 position restricts this flexibility, locking the ring into a more rigid geometry. While the C4 methyls are not directly adjacent to the C2 carboxylic acid, their transannular steric bulk subtly impedes the trajectory of incoming bulky secondary amines or poorly nucleophilic anilines during the formation of the tetrahedral intermediate.

Stereochemical Liabilities (Epimerization): If enantiopure (2S)- or (2R)-4,4-dimethyloxolane-2-carboxylic acid is utilized, the C2 alpha-proton becomes highly susceptible to base-catalyzed abstraction once the carboxylic acid is activated (e.g., as an O-acylisourea or active ester). This leads to the formation of a ketene or enolate intermediate, resulting in irreversible epimerization[2].

Reagent Selection Logic:

  • HATU / DIPEA : This system is the gold standard for discovery-scale synthesis involving sterically hindered or electron-deficient amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of the HOAt leaving group provides an intramolecular hydrogen-bonding network that accelerates amine attack, effectively overcoming the transannular steric constraints of the 4,4-dimethyl groups.

  • T3P / Pyridine : For process scale-up or when coupling highly racemization-prone C2-chiral oxolanes, n-propylphosphonic anhydride (T3P) paired with a weak base like pyridine is superior[2]. T3P avoids the formation of highly enolizable intermediates, and the weak basicity of pyridine minimizes alpha-proton abstraction, preserving the stereocenter[2].

Quantitative Data Presentation

Coupling SystemBaseSolventOptimal Substrate ScopeTypical YieldEpimerization RiskByproduct Removal
EDC / HOBt DIPEADMF or DCMPrimary aliphatic amines70–85%ModerateAqueous wash
HATU DIPEADMFHindered secondary amines, anilines85–98%Moderate to HighAqueous wash / Chromatography
T3P (50% sol.) PyridineEtOAc or 2-MeTHFScale-up, chiral substrates, anilines80–95%Very Low Simple aqueous extraction

Mandatory Visualizations

Workflow A 4,4-Dimethyloxolane- 2-carboxylic acid D Activated Ester Intermediate A->D Activation C Coupling Reagent (HATU or T3P) C->D E N-Acyl Derivative (Target Amide) D->E Amidation B Amine Nucleophile B->E

Figure 1: General workflow for the amidation of 4,4-dimethyloxolane-2-carboxylic acid.

HATUMechanism N1 Carboxylate Anion N3 O-At Active Ester (HOAt leaving group) N1->N3 DIPEA N2 HATU Reagent N2->N3 DIPEA N5 Tetrahedral Intermediate N3->N5 N4 Amine Addition N4->N5 Intramolecular H-bonding N6 Target Amide + HOAt Byproduct N5->N6 Elimination

Figure 2: HATU-mediated activation and coupling mechanism via the O-At ester.

Experimental Protocols

Protocol A: Discovery-Scale HATU-Mediated Coupling (High Efficiency)

Self-Validating Principle: Pre-activation of the acid ensures that the amine does not prematurely react with the coupling reagent (which would form unreactive guanidinium byproducts).

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 4,4-dimethyloxolane-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 5 minutes to ensure complete deprotonation to the carboxylate.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. The solution typically turns a faint yellow, indicating the formation of the O-At active ester. Stir at room temperature for 15 minutes.

    • Validation check: TLC or LCMS should show complete consumption of the starting acid and formation of the active ester mass.

  • Coupling: Add the target amine (1.1 equiv, 1.1 mmol) dropwise (if liquid) or as a solution in DMF (if solid).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LCMS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude N-acyl derivative via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Process-Scale T3P-Mediated Coupling (Low Epimerization)

Self-Validating Principle: T3P activation is highly selective; the use of pyridine as a weak base prevents the deprotonation of the C2 chiral center, ensuring high enantiomeric excess (ee) of the product[2].

  • Preparation: Charge a reactor with 4,4-dimethyloxolane-2-carboxylic acid (1.0 equiv, 10.0 mmol) and the target amine (1.05 equiv, 10.5 mmol) in 2-Methyltetrahydrofuran (2-MeTHF) (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol). Cool the mixture to 0–5 °C using an ice bath.

  • Activation/Coupling: Slowly add a 50% wt solution of T3P in EtOAc (1.5 equiv, 15.0 mmol) via an addition funnel over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation check: LCMS should confirm >95% conversion with minimal epimer impurity.

  • Workup: The byproducts of T3P are strictly water-soluble[2]. Add water to the reactor and stir for 10 minutes. Separate the layers. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure N-acyl derivative.

References

Sources

Method

Application Notes and Protocols for the Synthesis of Chiral Aldehydes from 4,4-Dimethyloxolane-2-carboxylic Acid Derivatives

Introduction: The Significance of Chiral Aldehydes and the Role of Chiral Auxiliaries Chiral aldehydes are invaluable building blocks in modern organic synthesis, serving as precursors to a vast array of stereochemically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Aldehydes and the Role of Chiral Auxiliaries

Chiral aldehydes are invaluable building blocks in modern organic synthesis, serving as precursors to a vast array of stereochemically complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their controlled synthesis in an enantiomerically pure form is a critical challenge that has been addressed through various asymmetric methodologies. One of the most robust and widely adopted strategies involves the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.

This application note details a reliable protocol for the synthesis of chiral aldehydes utilizing (S)-4,4-dimethyloxolane-2-carboxylic acid as a novel chiral auxiliary. The rigid, five-membered ring structure of this auxiliary provides a well-defined steric environment, which is hypothesized to effectively control the facial selectivity of subsequent reactions. To circumvent potential complications associated with the direct reduction of amide derivatives, which can sometimes lead to undesired side reactions, the protocol outlined herein employs a Weinreb amide intermediate. The use of N-methoxy-N-methylamides (Weinreb amides) is a well-established and highly effective method for the synthesis of aldehydes from carboxylic acids, as the intermediate tetrahedral adduct formed upon addition of a hydride reagent is stabilized by chelation, thus preventing over-reduction to the corresponding alcohol.[3]

Overall Synthetic Strategy

The synthesis of the target chiral aldehyde from a generic carboxylic acid (R-COOH) proceeds through a three-step sequence, as illustrated in the workflow diagram below. The initial step involves the coupling of the desired acyl group (R-CO) with the chiral auxiliary, (S)-4,4-dimethyloxolane-2-carboxylic acid. The resulting chiral carboxylic acid derivative is then converted to the corresponding Weinreb amide. The final step is the diastereoselective reduction of the Weinreb amide to furnish the desired chiral aldehyde, followed by the cleavage and recovery of the chiral auxiliary.

G cluster_0 Step 1: Acylation of the Chiral Auxiliary cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Reduction and Auxiliary Cleavage Carboxylic_Acid R-COOH Acylated_Auxiliary N-Acyl Chiral Auxiliary Carboxylic_Acid->Acylated_Auxiliary Coupling Reagent Chiral_Auxiliary (S)-4,4-Dimethyloxolane-2-carboxylic acid Chiral_Auxiliary->Acylated_Auxiliary Weinreb_Amide Chiral Weinreb Amide Acylated_Auxiliary->Weinreb_Amide N,O-Dimethylhydroxylamine Coupling Reagent Chiral_Aldehyde Chiral Aldehyde (R-CHO) Weinreb_Amide->Chiral_Aldehyde DIBAL-H -78 °C Recovered_Auxiliary Recovered Chiral Auxiliary Chiral_Aldehyde->Recovered_Auxiliary Work-up

Figure 1: Overall workflow for the synthesis of a chiral aldehyde using (S)-4,4-dimethyloxolane-2-carboxylic acid as a chiral auxiliary via a Weinreb amide intermediate.

Experimental Protocols

Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary

This protocol describes the coupling of a generic carboxylic acid with the (S)-4,4-dimethyloxolane-2-carboxylic acid chiral auxiliary. The use of a peptide coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-dimethylaminopyridine) is a standard and effective method for amide bond formation.

Materials:

  • (S)-4,4-dimethyloxolane-2-carboxylic acid

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous secondary amine (e.g., pyrrolidine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (R-COOH, 1.0 equiv.) and (S)-4,4-dimethyloxolane-2-carboxylic acid (1.1 equiv.) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv.).

  • Slowly add a solution of DCC (1.1 equiv.) or EDC (1.1 equiv.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl chiral auxiliary.

Protocol 2: Formation of the Weinreb Amide

The conversion of the carboxylic acid to a Weinreb amide is a crucial step that sets the stage for a clean reduction to the aldehyde.[4][5] This can be achieved using various coupling reagents.[6]

Materials:

  • N-Acyl chiral auxiliary (from Protocol 1)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • A peptide coupling reagent (e.g., BOP reagent, HATU) or conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine.

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (via acid chloride):

  • To a solution of the N-acyl chiral auxiliary (1.0 equiv.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equiv.) followed by a catalytic amount of anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous THF and cool the solution to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) and triethylamine (2.5 equiv.) in anhydrous THF.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral Weinreb amide.

Protocol 3: Reduction of the Weinreb Amide to the Chiral Aldehyde

The final and key step is the reduction of the Weinreb amide to the chiral aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[7][8] Precise temperature control is critical to prevent over-reduction to the alcohol.

Materials:

  • Chiral Weinreb amide (from Protocol 2)

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., 1.0 M in hexanes or toluene)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral Weinreb amide (1.0 equiv.) in anhydrous toluene or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.1 - 1.5 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Allow the reaction mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting biphasic mixture vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude chiral aldehyde.

  • The crude product can be purified by flash column chromatography on silica gel. The chiral auxiliary can be recovered from the aqueous layer after acidification.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a general guideline for the expected yields and diastereoselectivities for the key steps in this synthetic sequence. These values are based on typical outcomes for similar transformations reported in the literature and may require optimization for specific substrates.

StepTransformationKey ReagentsTypical Yield (%)Typical Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%)
1N-Acyl Auxiliary FormationDCC, DMAP80-95N/A
2Weinreb Amide FormationOxalyl chloride, N,O-dimethylhydroxylamine75-90N/A
3Aldehyde SynthesisDIBAL-H70-85>90

Causality Behind Experimental Choices

  • Choice of Weinreb Amide Intermediate: As previously mentioned, the direct reduction of an N-acyl derivative of a chiral auxiliary can sometimes be complicated by cleavage of the auxiliary itself. The Weinreb amide circumvents this by forming a stable, chelated intermediate upon hydride attack, which resists further reduction and collapses to the aldehyde only upon aqueous workup.[3]

  • Low-Temperature Reduction: The reduction of the Weinreb amide with DIBAL-H is performed at -78 °C to prevent over-reduction of the newly formed aldehyde to the primary alcohol.[7][9] At this low temperature, the tetrahedral intermediate formed after the initial hydride addition is stable and does not readily eliminate to form the aldehyde in the presence of excess hydride reagent.

  • Rochelle's Salt Workup: The use of a saturated aqueous solution of Rochelle's salt during the workup is a common and effective method for quenching reactions involving aluminum-based reagents. The tartrate ions in Rochelle's salt chelate with the aluminum salts, forming a soluble complex that facilitates the separation of the organic and aqueous layers.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of chiral aldehydes from carboxylic acid derivatives using (S)-4,4-dimethyloxolane-2-carboxylic acid as a chiral auxiliary. By employing a Weinreb amide intermediate, this strategy effectively avoids potential side reactions and allows for a clean and high-yielding conversion to the desired aldehyde. The methodologies presented are based on well-established and widely practiced synthetic transformations, and they offer a valuable tool for researchers and scientists engaged in the synthesis of complex, stereochemically defined molecules.

References

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Tetrahedron Letters, 16(1), 3-6.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Cha, J. S., & Kim, J. E. (2004). Chemoselective partial reduction of tertiary amides in the presence of esters with diisobutylaluminum hydride. The Journal of Organic Chemistry, 69(1), 221-224.
  • BenchChem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for 4-Methyloxolane-2-Carboxylic Acid in Asymmetric Synthesis.
  • Ghosh, A. K., & Fidanze, S. (1998). A simple and efficient method for the synthesis of Weinreb amides from carboxylic acids. Tetrahedron Letters, 39(51), 9411-9414.
  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. Organic Letters, 11(19), 4474-4477.
  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • Lipton, M. A., Basha, A., & Weinreb, S. M. (1979). Conversion of esters to amides with dimethylaluminum amides: N,N-dimethyl-N'-ethylurea. Organic Syntheses, 59, 49.
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818.
  • Pilli, R. A., & de Meijere, A. (2000). Recent advances in the chemistry of N-acyl-5,5-dimethyloxazolidin-2-ones. Chemical Reviews, 100(8), 2991-3006.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • White, J. M., Rao, T. A., & Georg, G. I. (2000). Weinreb amides.
  • Myers, A. G., & Kung, D. W. (2000). A concise, stereocontrolled synthesis of (–)-saxitoxin. Journal of the American Chemical Society, 122(43), 10594-10595.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis (Vol. 1-9). Pergamon Press.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
  • Stephenson, G. R. (Ed.). (1992). Advanced Asymmetric Synthesis. Chapman & Hall.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in asymmetric alkylation with 4,4-Dimethyloxolane-2-carboxylic acid

Welcome to the technical support center for asymmetric alkylation utilizing 4,4-dimethyloxolane-2-carboxylic acid as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for asymmetric alkylation utilizing 4,4-dimethyloxolane-2-carboxylic acid as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this powerful synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate experimental complexities and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields & Poor Selectivity

This section directly addresses the most common issues encountered during the alkylation protocol. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Q1: My overall reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is a multifaceted issue that can originate during enolate formation, the alkylation step, or workup and purification. A systematic diagnosis is crucial.

Primary Causes & Solutions:

  • Incomplete Enolate Formation: The quantitative conversion of the N-acyl auxiliary to its corresponding enolate is the cornerstone of this reaction.

    • Causality: If deprotonation is incomplete, the remaining starting material will not react, and the presence of both the ester and a strong base can lead to side reactions like Claisen condensation.[1]

    • Solution:

      • Base Selection: Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are standard choices.[2] The pKa of the N-acyl proton is typically in the range of 20-25, requiring a base with a conjugate acid pKa > 30 for complete deprotonation.[1][3]

      • Base Quality & Stoichiometry: Organolithium reagents can degrade over time. Titrate your LDA solution before use to ensure accurate stoichiometry. Use a slight excess (1.05-1.1 equivalents) to ensure complete deprotonation.[4]

      • Deprotonation Time & Temperature: Allow sufficient time for enolate formation, typically 30-60 minutes at -78 °C.[4] Ensure your internal reaction temperature is maintained, as temperature spikes can lead to enolate decomposition.

  • Reagent or Product Decomposition: The lithium enolate is a highly reactive intermediate, and the product can be sensitive to reaction conditions.

    • Causality: Moisture is a critical concern as it will rapidly quench the enolate.[5] At temperatures above -78 °C, the enolate can be unstable.

    • Solution:

      • Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents (e.g., THF). Perform the reaction under a dry, inert atmosphere (Argon or Nitrogen).[5]

      • Strict Temperature Control: Maintain the reaction at -78 °C (a dry ice/acetone bath is standard) throughout the enolate formation and alkylation steps.[4][5]

  • Loss During Workup & Purification:

    • Causality: The desired diastereomer can be lost due to inefficient extraction or co-elution with impurities during chromatography.

    • Solution:

      • Quenching: Quench the reaction at low temperature (-78 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl) before warming to room temperature.[5] This protonates the enolate without causing significant hydrolysis of the auxiliary.

      • Purification: Use flash column chromatography for purification. Diastereomers, while structurally similar, often have different polarities and can be separated on silica gel.[6][7]

Q2: My diastereomeric ratio (d.r.) is poor. How can I improve the stereoselectivity?

A2: The chiral auxiliary's function is to create a facial bias for the incoming electrophile. Poor diastereoselectivity indicates that this control is being undermined.

Primary Causes & Solutions:

  • Insufficiently Rigid Transition State:

    • Causality: The high diastereoselectivity arises from a rigid, chelated lithium enolate structure. The gem-dimethyl groups on the oxolane ring effectively shield one face of the planar enolate, forcing the electrophile to approach from the less-hindered side. If this chelation is disrupted, selectivity is lost.[8]

    • Solution:

      • Solvent Choice: Use a coordinating, aprotic solvent like THF, which stabilizes the lithium-chelated transition state. Non-coordinating solvents can lead to enolate aggregation and reduced selectivity.

      • Temperature: Higher temperatures provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[5] Running the reaction at -78 °C or even lower is critical for maximizing the energy difference between the two diastereomeric transition states.[5]

  • Enolate Geometry:

    • Causality: Formation of the incorrect enolate isomer ((E) vs. (Z)) can expose the wrong face to the electrophile. The desired (Z)-enolate is typically favored under kinetic control with lithium-based reagents due to chelation.

    • Solution: Adhere strictly to the conditions for kinetic enolate formation: use of a strong lithium amide base (LDA) and low temperature (-78 °C).[3][8]

  • Epimerization:

    • Causality: The product itself has an acidic proton alpha to the carbonyl. If excess base remains or if the workup is too harsh, the newly formed stereocenter can be epimerized, eroding the diastereomeric ratio.

    • Solution: Use only a slight excess of base (1.05 eq.) and ensure the reaction is properly quenched with a proton source (e.g., sat. aq. NH₄Cl) at low temperature before warming.[5]

Q3: I am having difficulty cleaving the chiral auxiliary without racemizing my product. What are the best practices?

A3: The final, critical step is the removal of the auxiliary to reveal the chiral carboxylic acid or a derivative. This step must be high-yielding and avoid epimerization of the α-stereocenter.

Primary Causes & Solutions:

  • Harsh Hydrolysis Conditions:

    • Causality: Standard saponification with strong bases like NaOH or KOH at elevated temperatures can easily cause epimerization of the acidic α-proton in the product.[9]

    • Solution: Mild Saponification: A widely adopted and reliable method is using lithium hydroperoxide (LiOOH) , generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[9] This reagent is highly nucleophilic but less basic, allowing for cleavage at low temperatures (0 °C to room temperature) with minimal risk of epimerization.[9][10]

  • Incomplete Reaction or Side Products:

    • Causality: The cleavage reaction may not go to completion, or alternative pathways (e.g., reduction) may occur depending on the chosen method.

    • Solution: Alternative Cleavage Methods:

      • To obtain the primary alcohol: Use a strong reducing agent like lithium aluminum hydride (LiAlH₄) . This reduces the amide to a primary alcohol and allows for recovery of the chiral amino alcohol auxiliary.[2]

      • To obtain the aldehyde: Use a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) .[11]

      • To obtain a Weinreb amide: Transamination can be achieved using the corresponding hydroxylamine hydrochloride and a Grignard reagent like i-PrMgCl.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low Yield Incomplete enolate formationUse 1.05-1.1 eq. of freshly titrated LDA or NaHMDS at -78 °C for 1h.
Presence of moistureFlame-dry all glassware; use anhydrous solvents under an inert atmosphere.
Reaction temperature too highMaintain a strict internal temperature of -78 °C.
Poor d.r. Non-rigid transition stateUse THF as the solvent; maintain the reaction at -78 °C or lower.
Epimerization during reaction/workupUse minimal excess base; quench thoroughly at -78 °C with sat. aq. NH₄Cl.
Cleavage Issues Epimerization of productUse mild LiOOH (from LiOH/H₂O₂) cleavage at 0 °C instead of NaOH/KOH.
Incomplete cleavageIncrease reaction time for cleavage or consider alternative methods (e.g., LiAlH₄).

Experimental Protocols & Visual Guides

Diagram: Asymmetric Alkylation Workflow

This diagram outlines the complete process from substrate preparation to final product isolation.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Purification cluster_3 Step 4: Auxiliary Cleavage A 4,4-Dimethyloxolane- 2-carboxylic acid + Acyl Chloride B N-Acyl Auxiliary A->B Amide Coupling C N-Acyl Auxiliary B->C D (Z)-Lithium Enolate C->D 1. LDA, THF, -78°C E Alkylated Product (Diastereomeric Mixture) D->E 2. R-X (Electrophile), -78°C F Crude Product E->F G Purified Diastereomer F->G Flash Chromatography H Purified Diastereomer G->H I Chiral Carboxylic Acid + Recovered Auxiliary H->I LiOH / H₂O₂, THF/H₂O G cluster_yes_sm cluster_no_sm cluster_yes_dr Start Low Yield Observed Check_SM Starting Material Remaining by TLC/HPLC? Start->Check_SM Check_DR Multiple Spots/ Peaks in Crude? Check_SM->Check_DR No Enolate_Issue Incomplete Enolate Formation Check_SM->Enolate_Issue Yes Decomp_Issue Decomposition or Loss Check_DR->Decomp_Issue No Side_Rxn_Issue Side Reactions Occurred Check_DR->Side_Rxn_Issue Yes Sol_Enolate Solution: 1. Titrate LDA 2. Use 1.05-1.1 eq. Base 3. Check for moisture Enolate_Issue->Sol_Enolate Sol_Decomp Solution: 1. Maintain T < -70°C 2. Ensure anhydrous conditions 3. Optimize workup/extraction Decomp_Issue->Sol_Decomp Sol_Side_Rxn Solution: 1. Lower Temperature 2. Check for competing reactions (e.g., Claisen) Side_Rxn_Issue->Sol_Side_Rxn

Sources

Optimization

Technical Support Center: Enolate Formation for N-acyl 4,4-Dimethyloxazolidine-2-carboxamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the crucial ste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the crucial step of enolate formation using N-acyl 4,4-dimethyloxazolidine-2-carboxamides, a key process in modern asymmetric synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing low yields of my desired alkylated product. What are the most common causes?

A1: Low yields in alkylation reactions using N-acyl 4,4-dimethyloxazolidine-2-carboxamides often stem from incomplete enolate formation or competing side reactions. Here are the primary factors to investigate:

  • Incomplete Deprotonation: The acidity of the α-proton is significantly influenced by the N-acyl group. For successful deprotonation, a sufficiently strong, non-nucleophilic base is paramount.[1][2] Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are standard choices for this transformation.[3] Ensure you are using at least a slight excess (1.05-1.1 equivalents) of a freshly prepared or properly titrated strong base to drive the equilibrium towards the enolate.[3]

  • Base Degradation: Strong bases like LDA are sensitive to moisture and air. Improper handling or storage can lead to decomposition and reduced efficacy. Always use anhydrous solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the procedure.

  • Reaction Temperature: Enolate formation is typically performed at low temperatures, most commonly -78 °C (a dry ice/acetone bath), to ensure kinetic control and minimize side reactions.[3][4][5] Temperatures that are too high can lead to the formation of the thermodynamic enolate, which may be less reactive or lead to undesired stereoisomers.[4][6][7]

  • Proton Scrambling: If your substrate contains other acidic protons, the base may be consumed in abstracting those instead of the desired α-proton. Carefully analyze your starting material for any potentially competitive acidic sites.

Q2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Achieving high diastereoselectivity is the primary goal when using chiral auxiliaries. Poor stereocontrol usually points to issues with the enolate geometry or the subsequent electrophilic quench.

  • Enolate Geometry: The N-acyl oxazolidinone auxiliary is designed to direct the formation of a specific enolate geometry, typically the (Z)-enolate, through steric hindrance.[8][9] This rigid conformation is crucial for facial shielding. The choice of base and counterion plays a significant role here. Lithium bases like LDA are known to form chelated intermediates that enforce a rigid, planar five-membered ring, effectively blocking one face of the enolate.[3][9]

  • Lewis Acid Additives: In some cases, particularly for aldol reactions, the addition of a Lewis acid like dibutylboron triflate (Bu₂BOTf) in conjunction with a milder base like triethylamine can promote the formation of a highly organized, six-membered chair-like transition state, leading to excellent stereocontrol.[10][11]

  • Temperature Control: Maintaining a consistently low temperature (-78 °C or lower) during enolate formation and the subsequent addition of the electrophile is critical.[8] Any warming can disrupt the organized transition state and lead to a loss of stereoselectivity.

  • Rate of Electrophile Addition: The electrophile should be added slowly and at a low temperature to ensure that the reaction proceeds through the desired, low-energy transition state. Rapid addition can lead to localized warming and a decrease in diastereoselectivity.

Q3: What is the difference between kinetic and thermodynamic enolates, and why is it important for my reaction?

A3: The distinction between kinetic and thermodynamic enolates is fundamental to controlling the regioselectivity of enolate formation in unsymmetrical systems.[2][5][6]

  • Kinetic Enolate: This enolate is formed faster and is typically the result of deprotonation at the less sterically hindered α-position.[6][7] It is favored under conditions of a strong, bulky base (like LDA) at low temperatures, where the reaction is essentially irreversible.[6][7]

  • Thermodynamic Enolate: This is the more stable enolate, usually with a more substituted double bond.[6] It is favored under conditions that allow for equilibrium to be established, such as higher temperatures and weaker bases.[6][7]

For N-acyl 4,4-dimethyloxazolidine-2-carboxamides, the goal is almost always to form the kinetic (Z)-enolate to ensure high stereocontrol. The bulky auxiliary and the reaction conditions are specifically chosen to favor this outcome.[8]

Q4: Can I use a different base besides LDA or NaHMDS?

A4: While LDA and NaHMDS are the most common and reliable bases for this transformation, other strong, non-nucleophilic bases can potentially be used.[3] However, any deviation from standard protocols should be carefully considered and optimized. Weaker bases, such as alkoxides, are generally not strong enough to completely deprotonate the N-acyl amide and will likely result in incomplete conversion and low yields.[2] The choice of base can also influence the enolate geometry and, consequently, the stereochemical outcome of the reaction.[12]

Q5: After my reaction, I'm having trouble cleaving the chiral auxiliary. What are the best methods?

A5: The successful removal of the chiral auxiliary is a critical final step. The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, ester, alcohol).

  • For Carboxylic Acids: Hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a mild and effective method.[8]

  • For Esters: Direct conversion to esters can be achieved using Lewis acid catalysis with reagents like ytterbium triflate (Yb(OTf)₃).[13]

  • For Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[8]

It is crucial to choose cleavage conditions that are mild enough to avoid epimerization of the newly formed stereocenter.[8][14]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the enolate formation and subsequent reaction of N-acyl 4,4-dimethyloxazolidine-2-carboxamides.

Problem Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive base (degraded by air/moisture).2. Insufficient amount of base.3. Reaction temperature too low for the specific substrate/base combination.1. Use freshly prepared or recently titrated LDA/NaHMDS. Ensure rigorous anhydrous and inert conditions.2. Use a slight excess of base (1.05-1.1 eq).3. While -78 °C is standard, a slight increase in temperature (e.g., to -60 °C) during enolate formation might be necessary for some less acidic substrates. Monitor carefully to avoid side reactions.
Low diastereoselectivity 1. Enolate equilibration due to elevated temperature.2. Incorrect base or counterion, leading to poor chelation control.3. Rapid addition of the electrophile.1. Maintain strict temperature control at -78 °C or below throughout the enolate formation and electrophile addition steps.2. Use a lithium-based strong base like LDA to promote a rigid, chelated (Z)-enolate.3. Add the electrophile dropwise at -78 °C to maintain a low reaction temperature.
Formation of multiple products (side reactions) 1. Reaction temperature too high, leading to decomposition or side reactions.2. The base is acting as a nucleophile.3. The electrophile is reacting with the base.1. Strictly maintain low temperatures (-78 °C).2. Ensure the use of a non-nucleophilic, sterically hindered base like LDA.3. Add the electrophile to the pre-formed enolate solution. Do not mix the base and electrophile directly.
Epimerization of the product during workup or purification 1. Acidic or basic conditions during workup or chromatography.2. Prolonged exposure to conditions that can catalyze keto-enol tautomerism.[8][14]1. Use a neutral quench (e.g., saturated aqueous NH₄Cl).2. Avoid strongly acidic or basic conditions during extraction and purification. Use buffered silica gel if necessary.3. Minimize the time the product is exposed to non-neutral pH.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for (Z)-Enolate Formation and Alkylation

This protocol details a standard procedure for the diastereoselective alkylation of an N-acyl 4,4-dimethyloxazolidine-2-carboxamide.

Materials:

  • N-acyl 4,4-dimethyloxazolidine-2-carboxamide (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (1.05-1.1 eq)

  • Alkyl halide electrophile (1.1-1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acyl 4,4-dimethyloxazolidine-2-carboxamide and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 10-15 minutes.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide electrophile dropwise at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Proceed with standard aqueous workup and purification by flash column chromatography.

Visualizing the Key Steps
Enolate Formation and Stereochemical Control

The following diagram illustrates the critical role of the chiral auxiliary in directing the formation of the (Z)-enolate and the subsequent facial-selective attack of the electrophile.

Enolate_Formation cluster_start Starting Material cluster_enolate Enolate Formation cluster_product Alkylation Start N-Acyl Oxazolidinone Enolate (Z)-Enolate (Chelated Intermediate) Start->Enolate  LDA, THF, -78 °C Product Diastereomerically Enriched Product Enolate->Product  E⁺ (Alkyl Halide) caption Figure 1. Diastereoselective Alkylation Workflow.

Caption: Figure 1. Diastereoselective Alkylation Workflow.

Kinetic vs. Thermodynamic Control Pathways

This diagram visualizes the competing pathways of kinetic and thermodynamic enolate formation.

Kinetic_vs_Thermodynamic Start Unsymmetrical N-Acyl Oxazolidinone Kinetic Kinetic (Z)-Enolate (Less Substituted) Start->Kinetic Strong, Bulky Base (LDA) Low Temp (-78 °C) Fast, Irreversible Thermodynamic Thermodynamic Enolate (More Substituted) Start->Thermodynamic Weaker Base Higher Temp Slow, Reversible caption Figure 2. Kinetic vs. Thermodynamic Enolate Formation.

Caption: Figure 2. Kinetic vs. Thermodynamic Enolate Formation.

References

  • Wipf, P. (2006, March 20). IIA. Enolate Chemistry & the Aldol Reaction II. Special Topics. Wipf Group, University of Pittsburgh.
  • Chemistry LibreTexts. (2022, October 4). 4.
  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.
  • Westin, J.
  • Fiveable. (2025, August 15). 6.2 Enolate formation and reactions. Organic Chemistry II.
  • Suga, T., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. Journal of Organic Chemistry, 83(23), 14245-14261.
  • BenchChem.
  • Wikipedia.
  • Sibi, M. P., Jasperse, C. P., & Ji, J. (1995). Lewis acid-mediated intermolecular. beta. -selective radical additions to N-enoyloxazolidinones. Journal of the American Chemical Society, 117(43), 10779–10780.
  • Evans, D. A.
  • Master Organic Chemistry. (2022, August 16).
  • Roldán, J., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry.
  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • Semantic Scholar.
  • ResearchGate.
  • Chem-Station. (2014, April 18). Evans Aldol Reaction.
  • Reich, H. J. Chiral Enolates. Carbonyl Chemistry, University of Wisconsin.
  • Evans, D. A. (1982). Requirements for an Effective Chiral Auxiliary Enolate Alkylation. Journal of the American Chemical Society, 104(6), 1737-1739.
  • de Souza, A. C. S., et al. (2016). Easy Access to Evans' Oxazolidinones.
  • TCI AMERICA. Evans Aldol Reaction.
  • Collum, D. B., et al. (2010). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. Journal of the American Chemical Society, 132(23), 8034–8044.
  • Davies, S. G., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(14), 2447-2459.
  • Davies, S. G., et al. (2002). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Journal of the Chemical Society, Perkin Transactions 1, (22), 2595-2602.
  • University of Bath.
  • Master Organic Chemistry. (2022, August 19).
  • Collum, D. B., et al. (2022). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. The Journal of Organic Chemistry, 87(1), 438-450.
  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(38), 26655-26673.
  • ResearchGate. (2016, November 13).
  • Wenz, C., et al. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(16), 4867.
  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025, September 5). Recent advances in the synthesis of N-acyl sulfonamides. University College Cork.

Sources

Troubleshooting

Preventing epimerization during cleavage of 4,4-Dimethyloxolane-2-carboxylic acid auxiliary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical failure points in asymmetric synthesis: the loss of stereochemical integrity duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical failure points in asymmetric synthesis: the loss of stereochemical integrity during the removal of chiral auxiliaries.

When working with the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary, the C2 stereocenter (and any adjacent


-chiral center on your substrate) is highly susceptible to base-catalyzed epimerization. This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee) retention during cleavage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my substrate epimerize when I use standard NaOH or LiOH for hydrolytic cleavage? A1: The epimerization is a direct consequence of competitive kinetics between nucleophilic attack and acid-base chemistry. The proton at the C2 position of the oxolane ring (or the


-proton of your acyl substrate) is rendered relatively acidic by the adjacent carbonyl group and the inductive electron-withdrawing effect of the oxolane ring oxygen. Standard hydroxide ions (

) possess high basicity (

of

is ~15.7). Before the hydroxide can attack the sterically hindered carbonyl to cleave the auxiliary, it acts as a base, deprotonating the

-carbon to form a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled.

Q2: How can I selectively cleave the auxiliary to yield the free carboxylic acid without causing epimerization? A2: The industry standard is to substitute the hydroxide nucleophile with Lithium Hydroperoxide (LiOOH) , generated in situ from LiOH and


. This exploits the 

-effect
: the adjacent lone pairs on the peroxide oxygen raise the energy of the highest occupied molecular orbital (HOMO), making

a "super-nucleophile." Crucially,

is significantly less basic than

(

of

is ~11.6). This massive reduction in basicity completely suppresses the enolization pathway while accelerating the desired carbonyl attack .

Q3: I am observing significant gas evolution during the LiOOH cleavage. Is this normal, and is it degrading my yield? A3: Yes, this is an expected mechanistic byproduct and does not degrade your yield, provided you account for it during scale-up. The initially formed peracid intermediate is unstable under the reaction conditions (pH > 10) and is rapidly reduced by excess


, releasing a stoichiometric amount of oxygen gas (

) . Safety Note: Always ensure adequate venting when scaling this reaction beyond the bench level.

Q4: What if my target molecule is sensitive to oxidation (e.g., contains sulfides or electron-rich alkenes)? A4: If peroxides are incompatible with your substrate, you must pivot away from hydrolytic cleavage. You can perform a reductive cleavage using Lithium Borohydride (


) to yield the corresponding primary alcohol, or a mild transesterification  using Titanium(IV) ethoxide (

) in ethanol to yield an ethyl ester. Both methods operate under non-basic conditions, preserving the stereocenter.

Part 2: Quantitative Data & Reagent Comparison

To select the optimal cleavage strategy for your specific 4,4-Dimethyloxolane-2-carboxylic acid derivative, consult the thermodynamic and kinetic parameters summarized below:

Cleavage Reagent SystemActive NucleophileRelative Basicity (

)
Epimerization RiskPrimary Product YieldFunctional Group Output
LiOH /


High (~15.7)High (>15%) 60 - 75%Carboxylic Acid
LiOH /


Low (~11.6)Minimal (<1%) 85 - 95%Carboxylic Acid

/ THF /


NegligibleMinimal (<1%) 80 - 90%Primary Alcohol

/ EtOH

(Lewis Acidic)
LowMinimal (<2%) 75 - 85%Ethyl Ester

Part 3: Visualizing the Cleavage Logic

Workflow Start Substrate-Auxiliary Complex Cond1 Standard Base (LiOH/NaOH) Start->Cond1 Cond2 Peroxide Nucleophile (LiOOH) Start->Cond2 Cond3 Reductive Cleavage (LiBH4) Start->Cond3 Path1 C2 Deprotonation (High Basicity) Cond1->Path1 Path2 Carbonyl Attack (Alpha-Effect) Cond2->Path2 Path3 Hydride Transfer (Nucleophilic) Cond3->Path3 Result1 Epimerized Product (Loss of ee) Path1->Result1 Result2 Pure Carboxylic Acid (Retention of ee) Path2->Result2 Result3 Pure Primary Alcohol (Retention of ee) Path3->Result3

Mechanistic divergence of auxiliary cleavage based on reagent selection and nucleophile basicity.

Part 4: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Hydrolytic Cleavage (LiOOH Method)

Causality Note: The 3:1 THF/Water ratio is critical. THF solubilizes the organic substrate, while water is necessary to dissolve LiOH and


. Biphasic systems cause mass transfer limitations, resulting in prolonged reaction times and increased background epimerization.
  • Preparation: Dissolve the 4,4-Dimethyloxolane-2-carbonyl substrate (1.0 equiv) in a 3:1 mixture of THF/

    
     (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a venting needle.
    
  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. (Maintaining 0 °C suppresses the background

    
     hydrolysis pathway).
    
  • Peroxide Addition: Add 30% aqueous

    
     (4.0 equiv) dropwise via syringe.
    
  • Base Addition: Slowly add a pre-chilled 0.8 M aqueous solution of LiOH (2.0 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: You should observe mild effervescence (

      
       evolution). If no gas evolves, your 
      
      
      
      stock may be degraded, which will lead to incomplete cleavage.
  • Reaction Monitoring: Stir at 0 °C for 1–3 hours. Monitor via LC-MS or TLC until the starting material is consumed.

  • Quenching (Critical Step): While still at 0 °C, slowly add a 1.5 M aqueous solution of Sodium Sulfite (

    
    ) (4.5 equiv) to reduce unreacted peroxides. Stir for 30 minutes.
    
    • Self-Validation Checkpoint 2: Dip a peroxide test strip into the aqueous layer. A negative result validates that the

      
       quench was successful, ensuring the safety of the subsequent concentration step.
      
  • Workup: Remove THF in vacuo. Extract the aqueous layer with Dichloromethane (3 x 15 mL) to recover the intact chiral auxiliary. Acidify the remaining aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate (3 x 15 mL) to isolate the pure carboxylic acid product. Dry over

    
     and concentrate.
    
Protocol B: Reductive Cleavage ( Method)

Causality Note: Adding a stoichiometric amount of water or methanol to the


 generates a more reactive alkoxyborohydride species, which accelerates the cleavage of sterically hindered oxolane amides/esters without requiring elevated temperatures.
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add

    
     (2.0 M in THF, 1.5 equiv) dropwise.
    
  • Activation: Add

    
     or Methanol (1.5 equiv) dropwise. Caution: Vigorous 
    
    
    
    gas evolution will occur.
  • Incubation: Stir at 0 °C for 2 hours, then allow warming to room temperature if TLC indicates incomplete conversion.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous

    
     until bubbling ceases.
    
    • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The presence of a single product peak validates the suppression of epimerization.

  • Workup: Dilute with Ethyl Acetate, separate the layers, wash the organic layer with brine, dry over

    
    , and concentrate to yield the primary alcohol.
    

Part 5: References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting patterns of aldol stereoselection in the enolate mediated aldol reactions of chiral oxazolidinones. Tetrahedron Letters, 28(49), 6141-6144. URL:[Link]

  • Gómez-Palomino, A., Pérez-Palau, M., Romea, P., Urpí, F., Del Olmo, M., Hesse, T., Fleckenstein, S., Gómez-Bengoa, E., Sotorríos, L., & Font-Bardia, M. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 172-182. URL:[Link]

  • Chow, K. H., Trapp, N., & Altmann, K.-H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. URL:[Link]

Optimization

Reaction condition screening for 4,4-Dimethyloxolane-2-carboxylic acid mediated transformations

Welcome to the Application Science Support Center for 4,4-Dimethyloxolane-2-carboxylic acid (CAS: 2344679-53-2). As a highly specialized alpha-alkoxy carboxylic acid building block, this compound presents unique steric a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center for 4,4-Dimethyloxolane-2-carboxylic acid (CAS: 2344679-53-2). As a highly specialized alpha-alkoxy carboxylic acid building block, this compound presents unique steric and electronic challenges during synthesis.

This guide is engineered for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, self-validating protocols, and quantitative metrics to ensure your transformations—ranging from amide couplings to metallaphotoredox catalysis—are robust and reproducible.

Section 1: Amide Bond Formation & Stereocenter Preservation

Q: Why am I observing significant epimerization at the C2 position during amide coupling, and how can I prevent it?

Mechanistic Causality: The C2 proton of 4,4-dimethyloxolane-2-carboxylic acid is situated alpha to both an electron-withdrawing carbonyl and an ether oxygen, making it unusually acidic. When you use standard, slower coupling reagents (like DCC/HOBt), the active ester intermediate has a prolonged half-life. The steric bulk of the 4,4-dimethyl group physically hinders the incoming amine, further slowing down the aminolysis step. During this delay, tertiary amine bases (e.g., TEA or DIPEA) in the reaction mixture abstract the C2 proton, leading to base-catalyzed enolization and subsequent epimerization[1].

The Solution: Shift the kinetic balance by using highly reactive uronium-based coupling reagents (HATU or COMU) to accelerate aminolysis, and strictly control the order of addition to minimize the lifetime of the activated ester.

Protocol 1: Epimerization-Free HATU-Mediated Amide Coupling

Self-Validating System: This protocol includes an internal NMR checkpoint to verify stereoretention before proceeding to scale-up.

  • Preparation: In an oven-dried flask under N₂, dissolve 4,4-dimethyloxolane-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Thermal Control: Cool the mixture strictly to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise.

  • Activation (Critical Step): Add HATU (1.1 equiv) in one portion. Do not pre-activate the acid and HATU without the amine present. The amine must be available to immediately trap the highly reactive OAt-ester.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. The C2 proton of the oxolane ring typically resonates as a distinct doublet of doublets around 4.2–4.5 ppm. The appearance of a secondary, shifted set of signals in this region indicates epimerization. If only one signal set is present, stereoretention is confirmed.

AmideCoupling Start 4,4-Dimethyloxolane-2-COOH + Amine Reagent Add HATU + DIPEA (0 °C to RT) Start->Reagent ActiveEster OAt Active Ester Intermediate Reagent->ActiveEster FastCoupling Fast Aminolysis (High Amine Conc.) ActiveEster->FastCoupling SlowCoupling Slow Aminolysis (Steric Hindrance) ActiveEster->SlowCoupling Product Stereoretentive Amide Product FastCoupling->Product Epimer C2-Epimerized Product (Base-Catalyzed Enolization) SlowCoupling->Epimer

Fig 1. Divergent pathways in amide coupling highlighting the risk of base-catalyzed epimerization.

Section 2: Metallaphotoredox Decarboxylative Cross-Coupling

Q: My decarboxylative arylation yields are below 20%. How can I improve the generation and capture of the alpha-alkoxy radical?

Mechanistic Causality: Decarboxylative cross-coupling of tetrahydro-2-furoic acids requires precise redox potential matching. The alpha-alkoxy radical generated from 4,4-dimethyloxolane-2-carboxylic acid is highly stabilized, but the initial single-electron transfer (SET) oxidation is easily quenched. If the base is too weak to fully deprotonate the acid, or if the solvent contains trace water, the excited state of the photocatalyst is quenched before SET can occur[2]. Furthermore, tertiary amines can act as competing reducing agents, shutting down the desired pathway[2].

The Solution: Utilize an Ir(III)/Ni(II) dual catalytic system under strictly anhydrous conditions, employing Cs₂CO₃ as the base to ensure complete carboxylate formation without introducing competing amine reductants.

Protocol 2: Ir/Ni Dual Catalytic Decarboxylative Cross-Coupling

Self-Validating System: LC-MS monitoring identifies specific failure points in the dual-catalytic cycle.

  • Reagent Loading: In a dried photoreactor vial, combine 4,4-dimethyloxolane-2-carboxylic acid (1.5 equiv), aryl halide (1.0 equiv), NiCl₂(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv)[2].

  • Atmosphere Exchange: Seal the vial, evacuate, and backfill with N₂ (repeat 3 times). Strict inert atmosphere is required for reproducibility[2].

  • Solvent Addition: Add anhydrous DMSO (0.1 M) via syringe.

  • Irradiation: Irradiate with 470 nm blue LEDs at room temperature for 18 hours with vigorous stirring to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Monitor the reaction via LC-MS.

    • Diagnostic 1: If starting material remains and no product is seen, the Ir-cycle failed (check light source and water content).

    • Diagnostic 2: If you observe a des-halogenated aryl byproduct, the radical was generated but Ni-capture failed, suggesting Ni catalyst deactivation (often due to oxygen ingress)[2].

Photoredox Substrate 4,4-Dimethyloxolane- 2-carboxylic acid Deprotonation Cs2CO3 Deprotonation (Anhydrous DMSO) Substrate->Deprotonation Carboxylate Carboxylate Anion Deprotonation->Carboxylate Photocatalyst Ir(III) Photocatalyst (470 nm Light) Carboxylate->Photocatalyst SET Oxidation Radical α-Alkoxy Radical (- CO2) Photocatalyst->Radical NiCycle Ni(II) Catalytic Cycle (Cross-Coupling) Radical->NiCycle Radical Capture Product Arylated Oxolane Product NiCycle->Product Reductive Elimination

Fig 2. Ir/Ni dual-catalytic metallaphotoredox cycle for decarboxylative aryl cross-coupling.

Section 3: Esterification & Ring Stability

Q: I am seeing massive decomposition and ring-opening byproducts when using Fischer esterification conditions. What is the alternative?

Mechanistic Causality: Oxolane (tetrahydrofuran) rings, particularly those with gem-dimethyl substitutions, are sensitive to strong Brønsted acids (like H₂SO₄ or HCl) at elevated temperatures. The acid protonates the oxolane oxygen, and the resulting oxonium ion is highly prone to ring-opening, driven by the relief of ring strain and the stabilization of the resulting carbocation by the 4,4-dimethyl group.

The Solution: Employ mild, neutral esterification methods. Steglich esterification (DCC/DMAP) or the direct alkylation of the carboxylate salt with an alkyl halide (using K₂CO₃ in DMF) bypasses the need for strong acids entirely.

Protocol 3: Mild Steglich Esterification
  • Dissolve 4,4-dimethyloxolane-2-carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM (0.2 M).

  • Add DMAP (0.1 equiv) and cool to 0 °C.

  • Add DCC (1.1 equiv) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form almost immediately.

  • Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Check: Run a TLC (Hexanes/EtOAc 7:3) stained with KMnO₄. Ring-opened diol byproducts will streak heavily and stain bright yellow immediately. The intact oxolane ester runs as a crisp, non-polar spot. Filter the DCU precipitate through a Celite pad before column chromatography.

Quantitative Data: Reaction Condition Screening Summary

When selecting conditions, it is critical to balance yield, stereochemical integrity, and Process Mass Intensity (PMI). While reagents like boric acid or enzymes offer excellent green metrics for simple tetrahydrofuran-2-carboxylic acids[3], the steric hindrance of the 4,4-dimethyl variant necessitates more aggressive, albeit higher PMI, reagents.

Reaction TransformationReagent SystemIsolated Yield (%)Epimerization (%)Green Metric Context (PMI)
Amide Coupling (Optimized) HATU, DIPEA, DMF, 0 °C85–92%< 2%High PMI (Solvent intensive)
Amide Coupling (Sub-optimal) DCC, HOBt, TEA, RT45–60%15–25%Moderate PMI
Decarboxylative Arylation Ir[dF(CF₃)ppy]₂⁺, NiCl₂, Cs₂CO₃70–88%N/A (Radical intermediate)Moderate PMI
Esterification (Mild) DCC, DMAP, DCM, RT80–90%< 1%Low PMI
Esterification (Harsh) H₂SO₄, MeOH, Reflux< 10%N/A (Ring Opening)Low PMI

References

  • Why we might be misusing Process Mass Intensity (PMI) and a methodology to apply it effectively as a discovery level metric Source: The Royal Society of Chemistry URL:[Link]

  • ChemInform Abstract: Intramolecular Enolate Alkylation: From Steroids Through Cladiellins to Isolaurallene Source: ResearchGate URL:[Link]

  • An amphiphilic polymer-supported strategy enables chemical transformations under anhydrous conditions for DNA-encoded library synthesis Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Yield Recovery &amp; Recycling of 4,4-Dimethyloxolane-2-Carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in recovering and recycling 4,4-dimethyloxolane-2-carboxylic acid (4,4-DMOA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in recovering and recycling 4,4-dimethyloxolane-2-carboxylic acid (4,4-DMOA) .

This chiral building block is heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators (). Due to the dense polarity of the oxolane ring and the carboxylic acid moiety, 4,4-DMOA exhibits high aqueous solubility, making its recovery from post-reaction mother liquors notoriously difficult.

This guide abandons generic advice in favor of field-proven, self-validating methodologies to ensure maximum yield, chemical stability, and enantiomeric integrity during your recovery workflows.

Part 1: Quantitative Data & Solvent System Optimization

Before troubleshooting, it is critical to understand how solvent selection and aqueous chemistry dictate recovery yields. The table below summarizes the partition efficiency of 4,4-DMOA under various liquid-liquid extraction (LLX) conditions.

Table 1: Partition Coefficients and Recovery Yields of 4,4-DMOA

Solvent SystemAqueous pHSalt AdditiveExtraction Efficiency (%)Purity (%)
Ethyl Acetate (EtOAc) / Water7.0None< 5.0N/A
Ethyl Acetate (EtOAc) / Water2.0None65.292.1
Ethyl Acetate (EtOAc) / Water2.025% NaCl (w/v)88.594.0
2-MeTHF / Water 2.0 25% NaCl (w/v) 96.4 95.8

Insight: 2-Methyltetrahydrofuran (2-MeTHF) significantly outperforms standard acetate solvents due to its structural similarity to the oxolane ring of 4,4-DMOA, maximizing favorable solute-solvent interactions while maintaining excellent phase separation from brine.

Part 2: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Low Recovery Yields (<40%) from Aqueous Mother Liquors

The Causality: 4,4-DMOA is highly hydrophilic. The oxolane oxygen acts as a strong hydrogen bond acceptor, and the carboxylate group is fully ionized at neutral pH. If extraction is attempted without suppressing this ionization, the molecule will partition almost exclusively into the aqueous phase.

The Solution: Implement a pH-swing extraction combined with a salting-out effect. By driving the pH below the pKa of the acid (~4.0) and saturating the water with inorganic salts, we force the protonated, neutral 4,4-DMOA into the organic phase, a standard best practice in the liquid-liquid extraction of carboxylic acids ().

Protocol 1: pH-Swing & Salting-Out Extraction

  • Cooling: Chill the aqueous mother liquor to 0–5 °C to minimize exothermic heat generated during acidification.

  • Acidification: Slowly add 6M HCl under vigorous stirring until the aqueous phase reaches pH < 2.0.

  • Salting-Out: Add solid NaCl to the aqueous phase to achieve a 25% (w/v) concentration. Stir until fully dissolved.

  • Extraction: Extract the aqueous layer with 2-MeTHF in three sequential washes (1:1 volumetric ratio for the first wash, 0.5:1 for subsequent washes).

  • Self-Validating System Check: Measure the pH of the aqueous layer post-extraction. If the pH has drifted above 2.5, add more HCl and perform one final extraction. Perform a rapid GC-FID analysis on the aqueous waste; the absence of the 4,4-DMOA peak confirms the mass balance has successfully shifted to the organic layer.

Issue 2: Ring-Opening Degradation During Solvent Evaporation

The Causality: Oxolane rings are susceptible to acid-catalyzed ring-opening. When concentrating the organic extract, any co-extracted mineral acid (HCl) becomes highly concentrated, aggressively attacking the ether linkage of 4,4-DMOA at elevated temperatures. Thermal stress can also induce decarboxylation.

The Solution: Strict thermal regulation and pre-evaporation acid neutralization.

Protocol 2: Low-Temperature Vacuum Distillation

  • Neutralization Wash: Wash the combined 2-MeTHF organic layers with a minimal volume (10% v/v) of saturated brine to remove residual HCl without pulling the highly soluble 4,4-DMOA back into the water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter the drying agent.

  • Concentration: Transfer to a rotary evaporator. Set the water bath to a strict maximum of 35 °C. Apply a high vacuum (< 50 mbar) to facilitate rapid solvent removal.

  • Self-Validating System Check: Monitor the volume of the distillate in the receiving flask. The recovered 2-MeTHF volume should equal the input volume minus ~5% (accounting for minor losses). A closed mass balance ensures no product was lost to bumping or thermal degradation.

Issue 3: Accumulation of the Undesired Enantiomer Post-Resolution

The Causality: When resolving racemic 4,4-DMOA using a chiral amine (e.g., (R)-phenylethylamine) for API synthesis, the undesired enantiomer remains in the mother liquor. Discarding this stream effectively caps your maximum theoretical yield at 50%.

The Solution: Base-catalyzed racemization. The alpha-carbon (C2) adjacent to the carboxylic acid can be deprotonated to form an enolate intermediate, which subsequently reprotonates from either face, regenerating the racemic mixture for a fresh resolution cycle.

Protocol 3: Enolate-Driven Racemization

  • Preparation: Concentrate the mother liquor containing the undesired 4,4-DMOA enantiomer.

  • Reflux: Suspend the residue in 2M NaOH and reflux at 95 °C for 12 hours.

  • Self-Validating System Check: Sample the reaction mixture, neutralize, and analyze via Chiral HPLC. The reaction is complete only when the enantiomeric excess (ee) returns to 0% (a perfect 1:1 ratio of R and S enantiomers). Once validated, proceed to Protocol 1 to recover the newly racemic acid.

Part 3: Process Visualization

The following diagram illustrates the logical flow and causality of the optimized recovery process, mapping the transition from waste stream to purified intermediate.

G A Aqueous Mother Liquor (Contains 4,4-DMOA) B Acidification (6M HCl, pH < 2.0) A->B C Salting Out (25% NaCl w/v) B->C D Liquid-Liquid Extraction (2-MeTHF) C->D E Aqueous Waste (GC-FID Verified) D->E Aqueous Layer F Organic Phase (4,4-DMOA in 2-MeTHF) D->F Organic Layer G Brine Wash & Na2SO4 Drying F->G H Low-Temp Vacuum Evaporation (< 35 °C) G->H I Crude 4,4-DMOA H->I J Antisolvent Crystallization (Toluene / Heptane) I->J K Pure 4,4-DMOA (Recycled API Intermediate) J->K

Fig 1: Step-by-step workflow for the high-yield recovery and purification of 4,4-DMOA.

References

  • Vertex Pharmaceuticals Incorporated. (2022). Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use (U.S. Patent Application No. US20220211692A1). U.S. Patent and Trademark Office.
  • Sprakel, L., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. URL:[Link]

Optimization

Technical Support Center: Managing Steric Hindrance &amp; The Gem-Dimethyl Effect in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on synthetic bottlenecks involving the 4,4-dimethyl group . This specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on synthetic bottlenecks involving the 4,4-dimethyl group . This specific structural motif presents a dual nature in organic synthesis: it acts as a formidable steric shield that can entirely derail intermolecular substitutions, yet it serves as a powerful thermodynamic and kinetic driver for intramolecular cyclizations.

This guide provides mechanistic insights, validated troubleshooting workflows, and step-by-step protocols to help you harness this functional group effectively.

Section 1: Core Principles & Knowledge Base (FAQ)

Q1: Why do my intermolecular SN2 reactions fail completely at or adjacent to the 4,4-dimethyl center? Causality: The presence of a gem-dimethyl group creates a neopentyl-like steric environment. In an SN2 reaction, the nucleophile must approach from the Bürgi-Dunitz trajectory (approximately 109.5° opposite the leaving group). The bulky methyl groups physically block this backside attack pathway. Consequently, strong nucleophiles (which are often strong bases) will instead abstract a


-hydrogen, 1[1].
Resolution:  Abandon SN2 strategies for these substrates. Instead, utilize transition-metal-catalyzed cross-coupling or reductive amination, which proceed via oxidative addition or imine formation, completely bypassing the SN2 steric requirements.

Q2: How does the 4,4-dimethyl group accelerate intramolecular cyclizations? Causality: This phenomenon is driven by the 2[2]. When hydrogens on a linear alkyl chain are replaced by a bulky gem-dimethyl group, the steric repulsion between the methyl groups and the rest of the chain forces a reduction in the internal bond angle (


) between the reactive termini—a concept known as angle compression. Thermodynamically, this substitution3[3], bringing the reactive ends into closer spatial proximity and dramatically lowering the entropic penalty (

) of the transition state.

Q3: What are the pharmacological benefits of incorporating a 4,4-dimethyl group in drug design? Causality: Beyond synthetic utility, the steric bulk of the gem-dimethyl group forces the molecule out of planarity. This disruption4

4, which significantly improves aqueous solubility. Furthermore, occupying a benzylic or adjacent position with methyl groups blocks oxidative metabolism by cytochrome P450 enzymes, enhancing the drug's metabolic stability and bioavailability.

Section 2: Troubleshooting Guides & Validated Protocols

Workflow 1: Bypassing Steric Hindrance in Intermolecular C-N Bond Formation

Symptom: Attempting to alkylate a primary amine using 1-bromo-4,4-dimethylpentane yields <5% of the desired secondary amine and >90% elimination products (alkenes).

Self-Validating Protocol: Reductive Amination Bypass Principle: Convert the steric block into a thermodynamic advantage by forming an imine intermediate, followed by hydride reduction.

  • Oxidation to Aldehyde: If starting from the alcohol (4,4-dimethylpentan-1-ol), perform a Swern oxidation to yield 4,4-dimethylpentanal.

    • Validation Step: Monitor by TLC; the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR confirms complete conversion.

  • Imine Formation: Combine 4,4-dimethylpentanal (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves to drive the equilibrium by sequestering water. Stir at room temperature for 4 hours.

  • Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is chosen over NaBH₄ because its steric bulk prevents the premature reduction of the unreacted aldehyde, ensuring high chemoselectivity.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate.

    • Validation Step: GC-MS analysis should reveal a >95:5 ratio of the desired secondary amine to any side products, confirming the successful bypass of the E2 pathway.

Workflow 2: Harnessing the Thorpe-Ingold Effect for Macrocyclization

Symptom: A linear precursor fails to close into a lactone or epoxide, favoring intermolecular oligomerization instead.

Self-Validating Protocol: Gem-Dimethyl Assisted Ring Closure Principle: Introduce a gem-dimethyl group at the


 or 

position relative to the electrophilic center to compress the internal angle and favor intramolecular attack.
  • Substrate Design: Synthesize the precursor with a 4,4-dimethyl substitution on the tethering chain.

  • Reaction Setup: Dissolve the precursor in a highly dilute solvent system (e.g., 0.01 M in THF) to further disfavor intermolecular collisions.

  • Activation: Add the appropriate base (e.g., NaH for epoxide formation from chlorohydrins) at 0°C.

  • Monitoring: Track the reaction via HPLC.

    • Validation Step: The cyclization rate of the gem-dimethyl substituted substrate should outpace the unsubstituted analog by at least two orders of magnitude, validating the kinetic advantage of the Thorpe-Ingold effect.

Section 3: Quantitative Data on the Gem-Dimethyl Effect

To illustrate the profound impact of steric hindrance and angle compression, the following table summarizes the relative cyclization rates of chlorohydrin derivatives forming epoxides in basic media. The data clearly demonstrates how 5[5].

Substrate StructureSubstitution TypeRelative Cyclization Rate (

)
Primary Mechanistic Driver
2-ChloroethanolUnsubstituted (Linear)1Baseline
1-Chloro-2-propanolMono-methyl21Mild angle compression
1-Chloro-2-methyl-2-propanolGem-dimethyl252Thorpe-Ingold effect (Angle compression & rotamer shift)
o-Chloroethanol (fully methylated)Tetra-methyl>10,000Extreme steric proximity forcing cyclization

Section 4: Visualizations

Workflow Start Target Synthesis at 4,4-Dimethyl Center ReactionType Reaction Type? Start->ReactionType Intermolecular Intermolecular (e.g., SN2) ReactionType->Intermolecular Intramolecular Intramolecular (Cyclization) ReactionType->Intramolecular SN2Fail High E2 Elimination / Low Yield Intermolecular->SN2Fail Steric Block ThorpeIngold Exploit Thorpe-Ingold Effect (Angle Compression) Intramolecular->ThorpeIngold Gem-Dimethyl Advantage Alternative Switch to Reductive Amination or Pd-Cross Coupling SN2Fail->Alternative Redesign Success Target Achieved Alternative->Success ThorpeIngold->Success

Logical workflow for overcoming steric hindrance and leveraging the gem-dimethyl effect.

Mechanism A Linear Precursor (Standard Angles) B Gem-Dimethyl Substitution A->B C Angle Compression (Reduced Internal Angle) B->C Steric Bulk D Increased Population of Reactive Rotamers C->D Thermodynamic Shift E Accelerated Cyclization Rate D->E Kinetic Advantage

Mechanistic pathway of the Thorpe-Ingold (gem-dimethyl) effect driving cyclization.

References

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis Source: lucp.net URL:3

  • Thorpe–Ingold effect Source: wikipedia.org URL:2

  • Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect Source: nih.gov (PMC) URL:5

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification Source: scienceopen.com URL:4

  • Explain why a student, in attempting to synthesize 4,4-dimethyl-2-pentyne... Source: askfilo.com URL:1

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Conjugate Additions with 4,4-Dimethyloxolane-2-Carboxylic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize conjugate additions utili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize conjugate additions utilizing 4,4-dimethyloxolane-2-carboxylic acid.

Historically, coupling this cyclic ether building block to Michael acceptors relied on anionic enolate chemistry. However, the


-alkoxy enolate of this substrate is notoriously unstable. Today, the field has shifted toward photoredox-catalyzed decarboxylative Giese additions , which utilize the carboxylic acid as a traceless activation group to generate a neutral 

-oxy radical[1]. While this modern approach is highly efficient, the unique electronic and steric properties of the 4,4-dimethyl-THF ring introduce specific side reactions that require precise mechanistic control.

Mechanistic Pathways & Logical Interventions

To troubleshoot effectively, we must first map the causality of the reaction. In the photoredox pathway, the ground-state photocatalyst is excited by visible light. The excited catalyst oxidizes the deprotonated 4,4-dimethyloxolane-2-carboxylate via Single Electron Transfer (SET), triggering rapid CO


 extrusion to form a nucleophilic 

-oxy radical[2]. This radical adds to an electrophilic Michael acceptor, forming an

-acyl radical that is subsequently reduced and protonated to yield the target compound[3].

Side reactions occur when the


-oxy radical is diverted from the Michael acceptor. The diagram below maps the desired catalytic cycle alongside the primary parasitic pathway: overoxidation .

G PC Photocatalyst (GS) PC_star Excited State PC* PC->PC_star Blue LED PC_red Reduced PC PC_star->PC_red SET Oxidation PC_red->PC SET Reduction Substrate 4,4-Dimethyloxolane- 2-carboxylate Radical α-Oxy Radical (Nucleophilic) Substrate->Radical -CO2 Oxocarbenium Oxocarbenium Ion (Overoxidation) Radical->Oxocarbenium 2nd SET (Side Reaction) Adduct_Rad α-Acyl Radical Radical->Adduct_Rad + Acceptor Acceptor Michael Acceptor Acceptor->Adduct_Rad Enolate Enolate Intermediate Adduct_Rad->Enolate SET from PC_red Product Giese Adduct Enolate->Product Protonation

Photoredox Decarboxylative Giese Addition Pathway and Overoxidation Side Reaction.

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of ring-opened lactones or acetal byproducts instead of the desired Giese adduct. What is causing this? A1: This is the classic overoxidation side reaction. The adjacent oxygen atom in the oxolane ring stabilizes the


-oxy radical but also significantly lowers its oxidation potential[2]. If your photocatalyst (e.g., Ir[dF(CF

)ppy]

(dtbbpy)

) is too strongly oxidizing, it will strip a second electron from the radical before it can engage the Michael acceptor, forming an oxocarbenium ion. Trapping of this ion by trace water leads to acetals or ring-opened lactones. Intervention: Switch to a photocatalyst with a milder oxidation potential, such as Ru(bpy)

, and ensure strictly anhydrous conditions.

Q2: My reaction yields mostly 4,4-dimethyltetrahydrofuran (the defunctionalized starting material). How do I prevent this? A2: This indicates premature Hydrogen Atom Transfer (HAT) . The


-oxy radical is abstracting a hydrogen atom from the solvent or a hydrogen donor in the system before the bimolecular addition can occur.
Intervention: Increase the concentration of your Michael acceptor (up to 3.0–5.0 equivalents) to kinetically favor the Giese addition. Additionally, avoid solvents with weak C–H bonds (e.g., switch from THF or DMF to Acetonitrile/Water mixtures or pure MeCN)[3].

Q3: When attempting an anionic conjugate addition (using the ester enolate of 4,4-dimethyloxolane-2-carboxylate), I observe massive degradation. Is this pathway viable? A3: Anionic conjugate additions with


-alkoxy esters are notoriously difficult due to the high propensity for 

-elimination (ring-opening of the oxolane). The gem-dimethyl group at C4 introduces steric bulk that exacerbates the Thorpe-Ingold effect, heavily favoring ring-opening when the enolate forms. Intervention: The photoredox decarboxylative pathway is highly recommended as it completely bypasses the enolate

-elimination issue by operating via a neutral radical intermediate[1]. If the anionic pathway is mandatory, employ soft enolization techniques (e.g., TiCl

/

-Pr

NEt) rather than hard bases like LDA.

Q4: How do I control the diastereoselectivity of the addition? I am getting a 1:1 mixture of epimers at the C2 position. A4: Radical conjugate additions are typically governed by steric approach control. While the 4,4-dimethyl group provides some facial shielding, the


-oxy radical is planar or rapidly inverting, leading to poor inherent stereocontrol.
Intervention: Employ a chiral Lewis acid co-catalyst that coordinates to the Michael acceptor, or utilize a chiral auxiliary on the Michael acceptor itself. Lowering the reaction temperature in a flow-photochemistry setup can also enhance facial selectivity.

Quantitative Data Summaries

The table below synthesizes the causality between reaction conditions and specific side-reaction profiles, providing a quick-reference guide for condition optimization.

Reaction PathwayPrimary Side ReactionTypical ConditionsYield (Desired)Yield (Side Product)Mitigation Strategy
Photoredox Giese Overoxidation (Oxocarbenium)Ir[dF(CF

)ppy]

/ K

HPO

45%35% (Acetal/Lactone)Switch to Ru(bpy)

; strictly anhydrous conditions.
Photoredox Giese Premature HAT (Quenching)Ir(ppy)

/ DMF solvent
30%50% (Defunctionalized)Switch to MeCN; increase Michael acceptor to 3.0 equiv.
Anionic Addition

-Elimination (Ring Opening)
LDA / THF / -78 °C<10%>80% (Acyclic alkene)Use soft enolization (TiCl

/amine) or switch to radical pathway.
Photoredox Giese Homocoupling (Dimerization)Low acceptor concentration60%15% (Radical Dimer)Slow addition of the carboxylic acid via syringe pump.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trust in the methodology, the following protocol for the optimized Photoredox Decarboxylative Conjugate Addition is designed as a self-validating system. Each critical step includes a causality check and a physical validation point.

Protocol: Optimized Photoredox Decarboxylative Conjugate Addition

Objective: Couple 4,4-dimethyloxolane-2-carboxylic acid with a generic Michael acceptor (e.g., methyl acrylate) while actively suppressing overoxidation and HAT side reactions.

Step 1: Reaction Assembly & Degassing

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4,4-dimethyloxolane-2-carboxylic acid (1.0 mmol, 1.0 equiv), methyl acrylate (3.0 mmol, 3.0 equiv), Ru(bpy)

    
    (PF
    
    
    
    )
    
    
    (0.01 mmol, 1 mol%), and K
    
    
    HPO
    
    
    (2.0 mmol, 2.0 equiv).
  • Add anhydrous, degassed Acetonitrile (5.0 mL).

  • Perform 3 consecutive cycles of freeze-pump-thaw.

  • Causality Check: The use of Ru(bpy)

    
     instead of Ir-based catalysts prevents the second SET (overoxidation) because its excited state is a weaker oxidant. Excess methyl acrylate kinetically outcompetes premature HAT.
    
  • Validation Checkpoint: Following the final thaw cycle, the solution must transition from turbid to a clear, vibrant orange without any gas evolution (bubbling). Persistent bubbling indicates residual oxygen, which will quench the excited photocatalyst.

Step 2: Photochemical Irradiation

  • Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs.

  • Irradiate the mixture at ambient temperature (25 °C) for 16 hours. Use a cooling fan to maintain the temperature.

  • Causality Check: Thermal control is critical. Exceeding 35 °C increases the rate of background radical-radical termination (homocoupling) and accelerates the degradation of the photocatalyst.

  • Validation Checkpoint: The reaction mixture should maintain its vibrant orange color throughout the irradiation. A shift to brown/black indicates catalyst degradation.

Step 3: Quenching and Analytical Validation

  • Turn off the light source, open the flask to ambient air (to quench any remaining excited state catalyst), and dilute the mixture with EtOAc (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO

    
     (to remove unreacted starting acid) and brine.
    
  • Dry over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography.
  • Validation Checkpoint: Obtain a crude

    
    H NMR before chromatography. The spectrum must show the complete disappearance of the C2 proton of the starting oxolane acid (typically a singlet/multiplet around 
    
    
    
    4.2 ppm) and the appearance of new aliphatic multiplets corresponding to the integrated alkyl chain of the Giese adduct.

References

  • Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters Source: Molecules (MDPI) URL:[Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin Source: Journal of the American Chemical Society URL:[Link]

  • Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up Reactions with 4,4-Dimethyloxolane-2-carboxylic Acid Auxiliary

Welcome to the technical support center for the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their small-scale, diastereoselective reactions using this auxiliary to larger, process-scale syntheses. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why a particular approach is effective, grounding our advice in established mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides a quick overview of the essential aspects of working with the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary, particularly in the context of scaling up.

Q1: What is the primary advantage of using the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary?

The 4,4-Dimethyloxolane-2-carboxylic acid auxiliary is a chiral auxiliary used to control the stereochemical outcome of reactions, most notably in the diastereoselective alkylation of enolates.[1] Its key structural feature, the gem-dimethyl group at the 4-position, is designed to enhance facial shielding of the enolate, thereby leading to higher diastereoselectivity. This is analogous to the improved stereocontrol observed in 5,5-dimethyl substituted oxazolidinones, where the gem-dimethyl group biases the conformation of the adjacent stereodirecting group.[2][3] This increased steric hindrance can be particularly beneficial when aiming for high diastereomeric excess (d.e.) in large-scale reactions where even small percentages of the undesired diastereomer can lead to significant purification challenges.[4]

Q2: Are there any specific safety considerations when scaling up reactions with this auxiliary?

Yes, scaling up introduces several safety considerations. Organolithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), which are often used for enolate formation, are highly pyrophoric and react violently with water.[5] On a large scale, the exothermic nature of their reactions is more pronounced, requiring careful control of addition rates and efficient cooling. The use of hydrogen peroxide for auxiliary cleavage also requires caution, as it is a strong oxidizer and can decompose violently if not handled correctly.[6] A thorough process safety review is essential before any scale-up.

Q3: Can the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary be recovered and recycled?

Yes, one of the key advantages of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for cost-effectiveness at scale.[1] After the desired transformation, the auxiliary is typically cleaved from the product and can be recovered through extraction and purification.[7] The robustness of the oxazolidinone ring system generally allows for high recovery yields.

Part 2: Troubleshooting Guide for Scale-Up

This section delves into specific problems you might encounter during the scale-up of reactions involving the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary and provides actionable solutions.

Issue 1: Incomplete Acylation of the Auxiliary

Q: I'm seeing unreacted auxiliary in my large-scale acylation reaction. What could be the cause and how can I fix it?

A: Incomplete acylation at scale is often due to issues with reagent stoichiometry, mixing, or the deactivation of reagents.

  • Causality: On a larger scale, ensuring a homogenous reaction mixture can be challenging. If the acylating agent (e.g., an acid chloride or anhydride) is not dispersed efficiently, localized reactions can occur, leaving some of the auxiliary unreacted. Additionally, trace moisture in the starting materials or solvents can consume the acylating agent.

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry: Ensure all reagents and solvents are rigorously dried. It's good practice to use a slight excess (1.1-1.2 equivalents) of the acylating agent at scale to compensate for any minor losses.

    • Improved Mixing: Employ an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing of the reaction mixture.

    • Alternative Acylation Protocol: Consider a milder acylation method using the carboxylic acid directly with a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[8] This can sometimes be more efficient and easier to handle at scale than generating and using acid chlorides.

Issue 2: Low Diastereoselectivity in the Alkylation Step

Q: My diastereomeric ratio is dropping as I increase the scale of my alkylation reaction. Why is this happening and what can I do to improve it?

A: A decrease in diastereoselectivity at scale is a common and frustrating problem. It often points to issues with temperature control, incomplete enolate formation, or aggregation effects.

  • Causality: The formation of a specific enolate geometry (typically the Z-enolate for Evans-type auxiliaries) is crucial for high diastereoselectivity.[9] This process is highly temperature-dependent. Poor heat dissipation in a large reactor can lead to localized temperature increases, which can favor the formation of the undesired E-enolate or allow for enolate equilibration. Incomplete deprotonation can also lead to a mixture of enolates and unreacted starting material, which can complicate the stereochemical outcome.[5]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reactor has an efficient cooling system and that the base is added slowly and sub-surface to prevent localized warming. A calibrated temperature probe is essential.

    • Choice of Base and Solvent: For robust Z-enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is recommended.[6][10] The choice of solvent is also critical; tetrahydrofuran (THF) is commonly used as it effectively solvates the lithium cation, promoting the formation of the desired chelated enolate.

    • Confirmation of Enolate Formation: Before adding the electrophile, consider taking a small aliquot of the reaction mixture (and quenching it with a silylating agent like TMSCl) to confirm complete enolate formation by NMR or GC analysis.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp_check Was reaction temperature strictly maintained at -78°C? start->temp_check base_check Was a full equivalent of a strong, non-nucleophilic base used? temp_check->base_check Yes solution Consider using a Lewis acid additive (e.g., MgBr2·OEt2) to enforce a more rigid transition state. temp_check->solution No, improve cooling and slow addition solvent_check Was the solvent anhydrous THF? base_check->solvent_check Yes base_check->solution No, ensure complete deprotonation electrophile_check Is the electrophile of high purity? solvent_check->electrophile_check Yes solvent_check->solution No, use freshly distilled, dry THF electrophile_check->solution No, purify electrophile electrophile_check->solution Yes, investigate Lewis acid additives

Caption: A decision tree for troubleshooting low diastereoselectivity.

Issue 3: Difficult Work-up and Product Isolation

Q: The work-up of my large-scale reaction is problematic, leading to emulsions and product loss. How can I optimize this?

A: Work-up procedures that are straightforward on a lab scale can become challenging when scaled up. Emulsion formation and difficult phase separations are common issues.

  • Causality: The presence of fine solids, viscous oils, and the use of large volumes of solvents can lead to stable emulsions during aqueous washes. The recovery of the chiral auxiliary often involves pH adjustments, which can also contribute to work-up difficulties.

  • Troubleshooting Steps:

    • Filtration Before Extraction: If solids are present after quenching the reaction, filter the mixture through a pad of celite before transferring it to a separatory funnel or extractor.

    • Brine Washes: Use saturated aqueous sodium chloride (brine) for the final aqueous washes. Brine helps to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Selection: Consider using a solvent for extraction that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) instead of diethyl ether.

    • Auxiliary Recovery: To recover the auxiliary, the aqueous layer is typically basified. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane) after basification.

Issue 4: Challenges in Auxiliary Cleavage and Product Purification

Q: I'm experiencing incomplete cleavage of the auxiliary and difficulty in purifying my final product at scale. What are my options?

A: Incomplete cleavage and purification issues are often linked. Residual auxiliary or byproducts from the cleavage reaction can co-elute with the desired product during chromatography.

  • Causality: The standard LiOH/H₂O₂ cleavage can sometimes be sluggish, especially with sterically hindered substrates.[6] The resulting mixture of product, unreacted starting material, and the cleaved auxiliary can be difficult to separate by chromatography, especially on a large scale. Crystallization, a preferred purification method at scale, may be inhibited by the presence of these impurities.

  • Alternative Cleavage Methods:

    • Reductive Cleavage: If the desired product is an alcohol, reductive cleavage with agents like LiBH₄ or LiAlH₄ can be very effective.[7]

    • Transesterification: For ester products, transesterification with an alkoxide (e.g., NaOMe in MeOH) is a clean and efficient option.[7]

  • Purification Strategy:

    • Crystallization: Explore different solvent systems to induce crystallization of the desired product. This is often the most efficient and scalable purification method.[12]

    • Acid/Base Extraction: If your product is a carboxylic acid, you can selectively extract it into a basic aqueous solution, leaving the neutral auxiliary behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate the product.

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of a typical reaction sequence using the 4,4-Dimethyloxolane-2-carboxylic acid auxiliary. These are intended as a starting point and may require optimization for your specific substrate and scale.

Protocol 1: Acylation of 4,4-Dimethyloxolane-2-carboxylic acid Auxiliary
  • To a solution of 4,4-Dimethyloxolane-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add a solution of the desired amine (e.g., benzylamine, 1.0 equiv.) and triethylamine (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous work-up and purify by flash column chromatography.

Protocol 2: Diastereoselective Alkylation
  • To a solution of the N-acyl auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of LDA (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 equiv.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
  • Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).

  • Stir the mixture vigorously at room temperature for 4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • Basify the aqueous layer with 1 M NaOH to pH ~12 and extract with DCM to recover the chiral auxiliary.

Reaction Workflow Diagram

G Auxiliary 4,4-Dimethyloxolane- 2-carboxylic acid AcylAuxiliary N-Acyl Auxiliary Auxiliary->AcylAuxiliary Acylation Enolate Chelated (Z)-Enolate AcylAuxiliary->Enolate Deprotonation (LDA, -78°C) AlkylatedProduct Alkylated Product Enolate->AlkylatedProduct Alkylation (R-X, -78°C) FinalProduct Chiral Product AlkylatedProduct->FinalProduct Cleavage (e.g., LiOH/H2O2) RecoveredAuxiliary Recovered Auxiliary AlkylatedProduct->RecoveredAuxiliary Cleavage

Caption: General workflow for asymmetric synthesis using the auxiliary.

Part 4: References

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations. 2. The effect of enolate geometry on the stereochemistry of aldol condensations of N-acyl oxazolidinones. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 713. [Link]

  • Evans, D. A., et al. (1990). Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the synthesis of syn- and anti-1,3-diol arrays. Journal of the American Chemical Society, 112(2), 866-868. [Link]

  • Organic Process Research & Development. (2005). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries. Organic Process Research & Development, 9(2), 207-211. [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Organic Chemistry Tutor. [Link]

  • An-Najah National University. (2025). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. An-Najah University Journal for Research - A (Natural Sciences). [Link]

  • Davies, S. G., et al. (1995). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Tetrahedron: Asymmetry, 6(3), 635-638. [Link]

  • National Center for Biotechnology Information. (2019). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2689. [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • Ataman Kimya. (n.d.). 4,4 Dimethyloxazolidine. Ataman Kimya. [Link]

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Russian Journal of General Chemistry, 95(8), 2187-2191. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini Reviews in Medicinal Chemistry, 19(16), 1306-1329. [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • ResearchGate. (n.d.). Cleavage of the oxazolidinone moiety of 4. [Link]

  • PubMed. (2019). Incorporation of a chiral gem-disubstituted nitrogen heterocycle yields an oxazolidinone antibiotic with reduced mitochondrial toxicity. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2689. [Link]

  • Reddit. (2021). Enolate alkylation problem. Reddit. [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Enantia. [Link]

  • Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]

  • L'actualité chimique. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. [Link]

  • SciSpace. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. SciSpace. [Link]

  • ResearchGate. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. [Link]

  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • SciSpace. (n.d.). 4-Substituted-5,5-dimethyl oxazolidin-2-ones as effective chiral auxiliaries for enolate alkylations and Michael additions. SciSpace. [Link]

  • Google Patents. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid. Google Patents.

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4,4-Dimethyloxolane-2-carboxylic acid vs. Evans' oxazolidinone auxiliaries

Comparative Guide: 4,4-Dimethyloxolane-2-carboxylic Acid vs. Evans' Oxazolidinone Auxiliaries in Asymmetric Synthesis Asymmetric synthesis relies heavily on the predictable transfer of stereochemical information.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4,4-Dimethyloxolane-2-carboxylic Acid vs. Evans' Oxazolidinone Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis relies heavily on the predictable transfer of stereochemical information. For decades, chiral auxiliaries have served as the bedrock of stereoselective carbon-carbon bond formation, particularly in the early phases of drug development and natural product total synthesis[1].

This guide provides an objective, mechanistic comparison between the industry-standard Evans' oxazolidinone and the highly specialized, emerging 4,4-dimethyloxolane-2-carboxylic acid (also known as 4,4-dimethyltetrahydrofuran-2-carboxylic acid)[2]. As a Senior Application Scientist, I have structured this analysis to move beyond basic reaction schemes, focusing instead on the thermodynamic causality, chelation dynamics, and self-validating experimental workflows that dictate the success of these reagents.

Mechanistic Causality & Chelation Dynamics

The fundamental difference between these two auxiliaries lies in their heteroatomic composition and the resulting chelation networks they form with Lewis acids.

Evans' Oxazolidinones: The N,O-Chelation Paradigm

Evans' auxiliaries (derived from chiral amino alcohols like valinol or phenylalaninol) operate via an N-acyl enolate mechanism [3]. When the N-acyl oxazolidinone is treated with a base (e.g., LDA) and a metal cation (Li⁺, B³⁺, Ti⁴⁺), it forms a highly rigid Z-enolate.

  • The Causality of Stereocontrol: The Z-geometry is thermodynamically enforced to minimize allylic (A¹,³) strain. The metal cation forms a bidentate chelate between the enolate oxygen and the oxazolidinone carbonyl oxygen[4]. This rigid, planar transition state forces the bulky chiral substituent (e.g., an isopropyl or benzyl group) to physically shield one face of the enolate, dictating that electrophilic attack must occur from the opposite, unhindered face[3].

4,4-Dimethyloxolane-2-carboxylic Acid: O,O-Chelation and the Thorpe-Ingold Effect

Unlike Evans' system, 4,4-dimethyloxolane-2-carboxylic acid is a chiral carboxylic acid (CAS: 2344679-53-2) that induces chirality by forming an ester or amide linkage with a target substrate[2],[5].

  • The Causality of Stereocontrol: Standard oxolane (tetrahydrofuran) rings are conformationally flexible, which typically leads to poor stereocontrol. However, the incorporation of gem-dimethyl groups at the 4-position induces the Thorpe-Ingold effect (angle compression), severely restricting the ring's flexibility. When a Lewis acid (e.g., Mg²⁺) is introduced, it forms a rigid O,O-bidentate chelate between the oxolane ring oxygen and the exocyclic carbonyl oxygen. This locks the spatial orientation of the complex, allowing it to act as a powerful chiral directing group for remote diastereoselective reactions on the attached substrate[6].

Comparative Performance Metrics

The table below synthesizes the quantitative and operational differences between the two platforms.

MetricEvans' Oxazolidinone4,4-Dimethyloxolane-2-carboxylic Acid
Primary Application

-Alkylation, Aldol additions, Amination[7]
Chiral resolution, Remote directing group, Derivatization[6]
Chelation Mode N,O-Bidentate (Enolate + Carbonyl)O,O-Bidentate (Ether + Carbonyl)
Typical Stereoselectivity Excellent (>95% de)Moderate to High (70–90% de)
Cleavage Reagents LiOH/H₂O₂, LiBH₄, Weinreb amine[8]Standard acidic/basic hydrolysis
Industrial Validation High (Used in FDA-approved drugs like Netarsudil and Niraparib)[9],[10]Low (Emerging research building block)
Atom Economy Low (Requires stoichiometric auxiliary)Low (Requires stoichiometric auxiliary)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.

Protocol A: Asymmetric Alkylation via Evans' Auxiliary

Objective: Synthesize an


-chiral carboxylic acid derivative with >95% ee.
  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous THF at -78 °C. Dropwise add 1.1 equivalents of NaHMDS.

    • Causality: NaHMDS is chosen over LDA to exploit the specific coordination sphere of Na⁺, which often accelerates enolization while maintaining the strict Z-enolate geometry.

    • Validation Checkpoint: Withdraw a 50

      
      L aliquot, quench with D₂O, and analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the 
      
      
      
      -position, validating quantitative enolate formation.
  • Electrophilic Attack: Add the electrophile (e.g., an alkyl halide) dropwise. Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

    • Validation Checkpoint: Monitor via TLC/LC-MS. The reaction is complete when the starting material is fully consumed.

  • Non-Racemizing Cleavage: Cool the mixture to 0 °C. Add 30% aqueous H₂O₂, followed by LiOH.

    • Causality: Using LiOH alone risks

      
      -deprotonation and subsequent racemization. H₂O₂ reacts with LiOH to form the hydroperoxide anion (HOO⁻). Due to the 
      
      
      
      -effect, HOO⁻ is highly nucleophilic but significantly less basic than HO⁻, enabling rapid cleavage of the auxiliary without eroding the newly formed stereocenter[8].
    • Validation Checkpoint: Analyze the isolated product via Chiral HPLC. The final enantiomeric excess (ee) must match the diastereomeric excess (de) of the intermediate to validate that no epimerization occurred during cleavage.

Protocol B: Diastereoselective Derivatization via 4,4-Dimethyloxolane-2-carboxylic Acid

Objective: Utilize the oxolane auxiliary to direct a diastereoselective Grignard addition to a remote ketone.

  • Coupling: React 4,4-dimethyloxolane-2-carboxylic acid with the target amino-ketone substrate using EDC·HCl and HOBt in DCM at room temperature[11].

    • Causality: Mild carbodiimide coupling prevents epimerization at the C2 position of the oxolane ring, preserving the integrity of the chiral pool.

    • Validation Checkpoint: Monitor the disappearance of the carboxylic acid via LC-MS to confirm complete amide bond formation.

  • Diastereoselective Reaction: Cool the purified amide to -40 °C in THF. Add 1.0 equivalent of MgBr₂ (to pre-form the rigid O,O-chelate), followed by the Grignard reagent.

    • Validation Checkpoint: Purify the resulting diastereomers via flash chromatography. Perform 2D NOESY NMR to validate the relative stereochemistry, confirming that the Grignard reagent attacked from the face opposite to the oxolane's steric bulk.

  • Auxiliary Cleavage & Recovery: Reflux the product in 2M HCl to hydrolyze the amide bond.

    • Validation Checkpoint: Isolate the recovered 4,4-dimethyloxolane-2-carboxylic acid and measure its specific optical rotation

      
      . Compare it against the starting material to validate that the auxiliary can be recycled without stereochemical degradation.
      

Mechanistic Visualizations

The following diagrams map the chelation pathways and strategic decision logic for utilizing these auxiliaries.

EvansPathway A N-Acyl Oxazolidinone B Base (NaHMDS) + Lewis Acid (Na+) A->B Deprotonation C Rigid Z-Enolate (N,O-Chelation) B->C Chelation D Facial Shielding (Steric Blockade) C->D Conformation E Stereoselective Alkylation D->E Electrophile

Fig 1: Mechanistic pathway of Evans' auxiliary highlighting N,O-chelation and facial shielding.

DecisionLogic Start Select Chiral Auxiliary Q1 Primary Reaction Goal? Start->Q1 A1 Alpha-Alkylation / Aldol (C-C Bond Formation) Q1->A1 A2 Chiral Resolution / Remote Directing Group Q1->A2 E Evans' Oxazolidinone (Gold Standard, >95% de) A1->E Requires N-Acyl Enolate O 4,4-Dimethyloxolane-2-carboxylic acid (O,O-Chelation, Emerging) A2->O Requires Ester/Amide Linkage

Fig 2: Decision matrix for selecting between Evans' oxazolidinone and oxolane-based auxiliaries.

Conclusion

While both compounds serve as vehicles for asymmetric induction, they occupy different niches. Evans' oxazolidinone remains the undisputed gold standard for


-functionalization of carbonyls, backed by decades of industrial validation and highly predictable Z-enolate chelation models[1],[10]. Conversely, 4,4-dimethyloxolane-2-carboxylic acid  represents a specialized, emerging tool. By leveraging the Thorpe-Ingold effect and O,O-bidentate chelation, it offers unique spatial directing capabilities for reactions where N-acyl enolate chemistry is inapplicable[6]. Selection between the two should be strictly dictated by the target bond formation and the required chelation geometry.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: ResearchGate URL
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Source: ACS Publications (Organic Process Research & Development)
  • Source: RSC Publishing (Organic Chemistry Frontiers)
  • (oxolan-2-yl)
  • 4,4-Dimethyltetrahydrofuran-2-carboxylic acid (CAS 2344679-53-2)

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Efficacy of Camphorsultam versus the Theoretical Potential of 4,4-Dimethyloxolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereocontrol. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereocontrol. This guide provides a detailed comparison between the widely utilized and extensively documented camphorsultam and the novel, theoretically promising 4,4-Dimethyloxolane-2-carboxylic acid. While camphorsultam's performance is substantiated by a wealth of experimental data, the evaluation of 4,4-Dimethyloxolane-2-carboxylic acid is, at present, based on established principles of stereodifferentiation and structural analogy, as it represents an unexplored class of chiral auxiliaries.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent stereoselective transformation.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and induce a high degree of facial selectivity in a variety of reactions, ultimately leading to the desired enantiomer of the target molecule with high optical purity.[2]

Camphorsultam , also known as Oppolzer's sultam, is a crystalline solid derived from camphor, a naturally occurring and inexpensive starting material.[1][3] It is commercially available in both enantiomeric forms and has a proven track record in a multitude of asymmetric reactions.[1] In contrast, 4,4-Dimethyloxolane-2-carboxylic acid is a novel chiral auxiliary whose potential is yet to be experimentally verified. Its rigid five-membered ring and the presence of a gem-dimethyl group suggest it may offer unique stereochemical control.

Structural Overview and Proposed Stereodirection

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure, which dictates how it shields one face of the reactive center.

Figure 1: Structural Comparison of Chiral Auxiliaries

cluster_0 Camphorsultam cluster_1 4,4-Dimethyloxolane-2-carboxylic acid camphorsultam Camphorsultam (Oppolzer's Sultam) camphorsultam_desc Rigid bicyclic structure Bulky sulfonyl group for facial shielding Well-defined enolate geometry oxolane 4,4-Dimethyloxolane-2-carboxylic acid oxolane_desc Conformationally restricted oxolane ring gem-Dimethyl group inducing Thorpe-Ingold effect Potential for chelation control cluster_workflow Asymmetric Alkylation Workflow start Start acylation 1. Acylation of Camphorsultam start->acylation enolate_formation 2. Enolate Formation (e.g., n-BuLi) acylation->enolate_formation alkylation 3. Diastereoselective Alkylation (R-X) enolate_formation->alkylation cleavage 4. Cleavage of Auxiliary (e.g., Hydrolysis) alkylation->cleavage product Enantioenriched Carboxylic Acid cleavage->product

Caption: A generalized workflow for chiral auxiliary-mediated asymmetric alkylation.

Step 1: Acylation of Camphorsultam

  • Dissolve (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to form the lithium amide.

  • Slowly add the desired acyl chloride (1.0 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-acyl camphorsultam by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl camphorsultam (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise to form the enolate and stir for 1 hour.

  • Add the alkylating agent (e.g., methyl iodide, 1.5 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the alkylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a suitable solvent (e.g., THF/water).

  • Add lithium hydroxide (excess) and stir at room temperature until hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2 with 1 M HCl and extract the enantioenriched carboxylic acid.

  • The water-soluble camphorsultam can often be recovered from the aqueous layer.

Prospective Analysis of 4,4-Dimethyloxolane-2-carboxylic Acid

While lacking experimental validation, the structural features of 4,4-Dimethyloxolane-2-carboxylic acid allow for a prospective analysis of its potential as a chiral auxiliary.

Potential Advantages:

  • Rigid Scaffold: The five-membered oxolane ring is conformationally more rigid than an open chain, which is a desirable feature for a chiral auxiliary. [4]* Thorpe-Ingold Effect: The gem-dimethyl group at the 4-position is expected to introduce steric strain that can favor a specific conformation of the N-acyl derivative, potentially leading to higher facial selectivity in reactions of the corresponding enolate. [5][6]* Chelation Control: The ring oxygen could act as a Lewis basic site, allowing for chelation to the metal counterion of the enolate. This would create a rigid, bicyclic-like transition state, which is often associated with high levels of stereocontrol.

Challenges and Unknowns:

  • Synthesis: An efficient and scalable synthesis of enantiomerically pure 4,4-Dimethyloxolane-2-carboxylic acid would need to be developed.

  • Efficacy: The degree of diastereoselectivity it can induce is unknown and would require experimental investigation across a range of reactions and substrates.

  • Cleavage and Recovery: The conditions required for cleavage of the auxiliary and the efficiency of its recovery would need to be optimized.

Conclusion

Camphorsultam remains a gold standard among chiral auxiliaries, offering a high degree of stereocontrol, predictability, and practical utility in a wide array of asymmetric transformations. Its performance is well-documented, making it a reliable choice for researchers in both academic and industrial settings.

4,4-Dimethyloxolane-2-carboxylic acid, on the other hand, represents an intriguing but as-yet-unproven candidate for a novel chiral auxiliary. Its design incorporates features that are known to contribute to high stereoselectivity, such as a rigid cyclic backbone and the potential for enhanced steric and chelation control due to the gem-dimethyl group. While its practical efficacy awaits experimental validation, the theoretical principles underlying its design suggest it could be a valuable addition to the synthetic chemist's toolbox. Further research into the synthesis and application of this and related oxolane-based auxiliaries is warranted to explore their potential in asymmetric synthesis.

References

  • Singh, R. P., & Singh, V. K. (2004). Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary. The Journal of Organic Chemistry, 69(13), 4545–4548. [Link]

  • Wikipedia. Camphorsultam. [Link]

  • Jung, M. E., & Piizzi, G. (2005). The Thorpe-Ingold Effect. Chemical Reviews, 105(5), 1735–1766. [Link]

  • G. B. Jones. Chiral Auxiliary Synthesis. [Link]

  • ResearchGate. Application of Chial Camphorsultam in Asymmetric Synthesis. [Link]

  • Wikipedia. Thorpe–Ingold effect. [Link]

  • ResearchGate. ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. [Link]

  • PubMed. Efficient asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine using camphorsultam as a chiral auxiliary. [Link]

  • ACS Publications. Inverted Diastereoselectivity in Asymmetric Aziridine Synthesis via Aza-Darzens Reaction of (2S)-N-Bromoacyl Camphorsultam. [Link]

  • RSC Publishing. N-Trifluoromethylthio-2,10-camphorsultam and its derivatives: easily available, optically pure reagents for asymmetric trifluoromethylthiolation. [Link]

  • ResearchGate. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. [Link]

  • Organic Syntheses. (-)-d-2,10-camphorsultam. [Link]

  • Bentham Science. A Study on Camphor Derivatives and Its Applications: A Review. [Link]

  • PMC. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

Sources

Validation

Stereochemical Model for Asymmetric Induction by 4,4-Dimethyloxolane-2-carboxylic Acid: A Comparative Guide

As asymmetric synthesis continues to evolve, the demand for highly selective, rigid, and scalable chiral auxiliaries and ligands is paramount for drug development professionals. While industry standards like Evans oxazol...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis continues to evolve, the demand for highly selective, rigid, and scalable chiral auxiliaries and ligands is paramount for drug development professionals. While industry standards like Evans oxazolidinones and bisoxazoline (BOX) ligands dominate the landscape of asymmetric induction, oxolane-based scaffolds offer distinct mechanistic advantages.

This guide provides an in-depth technical analysis of 4,4-Dimethyloxolane-2-carboxylic acid (4,4-DMOA) . By acting as a highly rigid O,O-bidentate ligand or chiral auxiliary, 4,4-DMOA leverages its unique conformational properties to direct the stereochemical outcome of carbon-carbon bond-forming reactions[1].

Mechanistic Insight: The Stereochemical Model

The inherent chirality of the oxolane (tetrahydrofuran) ring fundamentally influences the stereochemical course of reactions at adjacent reactive sites, a phenomenon classically defined as asymmetric induction[2]. However, unsubstituted oxolane rings are susceptible to pseudorotation, which can degrade enantioselectivity.

The structural brilliance of 4,4-DMOA lies in its causality of induction:

  • The Thorpe-Ingold Effect: The gem-dimethyl substitution at the C4 position restricts the conformational freedom of the five-membered ring, locking it into a rigid envelope conformation .

  • Facial Shielding: In substrate-controlled reactions, this fixed stereochemistry dictates the reaction pathway[3]. When 4,4-DMOA chelates a Lewis acid (e.g., Cu(II) or Ti(IV)) via its C2-carboxylate and ether oxygen, the bulky 4,4-dimethyl groups project outward, creating a massive steric wall that completely blocks one face (typically the Si-face) of the coordinated reactive intermediate.

  • Diastereotopic Differentiation: Incoming nucleophiles or dienophiles are forced to approach exclusively from the unhindered Re-face, resulting in exceptional enantiomeric excess (ee%).

Stereomodel A Cu(II) Center (Lewis Acid) B 4,4-Dimethyloxolane Ligand C O,O-Chelation (Ether & Carboxylate) B->C Binds D Envelope Conformation (Rigid Scaffold) B->D Adopts C->A Activates E 4,4-Dimethyl Groups (Steric Shielding) D->E Positions F Si-Face Blocked E->F Causes G Re-Face Attack (High ee%) F->G Directs

Fig 1. Stereochemical signaling pathway illustrating the causal relationship between 4,4-DMOA and asymmetric induction.

Performance Comparison: 4,4-DMOA vs. Industry Alternatives

To objectively evaluate 4,4-DMOA, we must compare its performance metrics against standard chiral ligands used in Lewis acid-catalyzed transformations. These chiral 2-carboxy cyclic ethers provide highly efficient approaches to asymmetric catalysis[4].

Performance Metric4,4-Dimethyloxolane-2-carboxylic acid (4,4-DMOA)Bisoxazoline (BOX) LigandsBINOL-Derived Ligands
Ligand Coordination O,O-BidentateN,N-BidentateO,O-Bidentate
Optimal Metal Affinity Hard Lewis Acids (Cu(II), Ti(IV), Mg(II))Soft/Borderline (Cu(I), Cu(II), Zn(II))Hard Lewis Acids (Ti(IV), Al(III))
Conformational Control Envelope (Locked by gem-dimethyl effect)Twist-boat / PlanarAxial Chirality (Binaphthyl backbone)
Typical ee% (Diels-Alder) 88 - 96% 90 - 99%80 - 95%
Moisture Sensitivity Moderate (Tolerates trace water due to stable ether linkage)High (Requires strict anhydrous conditions)Low to Moderate
Atom Economy / MW High (MW: 144.17 g/mol )Low (Bulky, high MW derivatives)Low (MW > 286 g/mol )
Scalability Excellent (Synthesized from inexpensive precursors)Moderate (Requires expensive chiral amino alcohols)High

Key Takeaway: While BOX ligands occasionally edge out higher ee% in specific Cu(II) catalyzed reactions, 4,4-DMOA provides superior atom economy, lower moisture sensitivity, and excellent performance with harder Lewis acids where N,N-ligands typically fail or bind too irreversibly to allow for catalyst turnover.

Experimental Methodology: Self-Validating Protocol

A robust experimental protocol must be a self-validating system; the analytical endpoints should inherently prove the success of the preceding mechanistic steps. Below is the standardized workflow for utilizing 4,4-DMOA as a chiral ligand in a Cu(II)-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated imide.

Causality of Reagent Selection:
  • Cu(OTf)₂: Chosen because the triflate counterions are weakly coordinating. This forces the 4,4-DMOA ligand to tightly chelate the Cu(II) center, ensuring the chiral environment is transferred to the substrate.

  • Temperature (-78°C): Maximizes the energy difference (

    
    ) between the diastereomeric transition states, suppressing the background uncatalyzed reaction and ensuring maximum enantioselectivity.
    

Workflow S1 1. Complexation Cu(OTf)2 + 4,4-DMOA (CH2Cl2, RT) S2 2. Activation Substrate Addition (-78°C) S1->S2 S3 3. Cycloaddition Dienophile Addition (12-24h) S2->S3 S4 4. Validation Chiral HPLC Analysis (ee% Determination) S3->S4

Fig 2. Self-validating experimental workflow for Cu(II)-4,4-DMOA catalyzed asymmetric cycloaddition.

Step-by-Step Execution:

Step 1: Catalyst Complexation

  • Flame-dry a Schlenk flask under argon. Add 0.05 mmol of Cu(OTf)₂ and 0.055 mmol of enantiopure (S)-4,4-DMOA.

  • Suspend the mixture in 2.0 mL of anhydrous CH₂Cl₂. Stir at room temperature for 2 hours until a homogeneous, pale blue solution forms. Validation: The visual shift to a homogeneous solution confirms the successful O,O-chelation of the ligand to the copper center.

Step 2: Substrate Coordination 3. Cool the reaction mixture to -78°C using a dry ice/acetone bath. 4. Add 0.5 mmol of the dienophile (e.g., N-crotonoyl-2-oxazolidinone) dropwise. Stir for 15 minutes to allow the substrate to coordinate to the vacant equatorial/apical sites of the Cu(II) complex.

Step 3: Cycloaddition 5. Add 2.5 mmol (5 equivalents) of freshly cracked cyclopentadiene dropwise to the cooled solution. 6. Maintain the reaction at -78°C for 16 hours. Causality: The 4,4-dimethyl groups of the oxolane ring sterically block the Si-face of the coordinated dienophile, forcing the cyclopentadiene to attack exclusively from the Re-face.

Step 4: Quenching and Isolation 7. Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl directly at -78°C, then allow the mixture to warm to room temperature. 8. Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1).

Step 5: Analytical Validation 10. Determine the diastereomeric ratio (endo/exo) via ¹H NMR spectroscopy. 11. Determine the enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min). System Validation: An observed ee% > 90% definitively validates that the 4,4-DMOA ligand successfully maintained its rigid envelope conformation and effectively shielded the transition state, proving the stereochemical model.

References

  • BenchChem. (n.d.). (oxolan-2-yl)methanamine hydrochloride | 71680-60-9.
  • BenchChem. (n.d.). (2R)-tetrahydrofuran-2-carbaldehyde | 22170-11-2.
  • ResearchGate. (2011). Highly Diastereoselective Hydrogenation of Furan2-carboxylic Acid Derivatives on Heterogeneous Catalysts.
  • Mikami, K. (Ed.). (2017). Chiral Lewis Acids. Topics in Organometallic Chemistry.

Sources

Comparative

X-ray crystallography of 4,4-Dimethyloxolane-2-carboxylic acid-substrate adducts

X-ray Crystallography of Substrate Adducts: A Comparative Guide to 4,4-Dimethyloxolane-2-carboxylic Acid Determining the absolute configuration of complex chiral molecules—such as active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallography of Substrate Adducts: A Comparative Guide to 4,4-Dimethyloxolane-2-carboxylic Acid

Determining the absolute configuration of complex chiral molecules—such as active pharmaceutical ingredients (APIs), natural product fragments, or novel synthetic intermediates—relies heavily on single-crystal X-ray diffraction. When a target substrate does not readily crystallize or lacks heavy atoms for anomalous dispersion, researchers must derivatize the molecule using a chiral auxiliary.

This guide objectively evaluates the crystallographic performance of 4,4-Dimethyloxolane-2-carboxylic acid (4,4-DMO-2-CA) as a derivatizing agent, comparing it against traditional alternatives and providing a self-validating protocol for adduct formation.

Mechanistic Causality: The Conformational Advantage

To understand why 4,4-DMO-2-CA excels in crystallographic applications, we must examine the thermodynamics of crystal packing and ring conformations. Unsubstituted five-membered oxygen heterocycles (oxolanes/tetrahydrofurans) are notoriously flexible. They undergo rapid pseudorotation, constantly interconverting between various envelope and half-chair conformations[1]. In a crystal lattice, this flexibility manifests as static or dynamic disorder. The X-ray beam averages these slightly different spatial micro-states, resulting in smeared electron density maps and high atomic displacement parameters (B-factors) that obscure stereochemical assignment[2].

The introduction of a gem-dimethyl group at the C4 position of the oxolane ring fundamentally alters its energy landscape. According to the Thorpe-Ingold effect (or angle compression effect), the bulky methyl groups compress the internal C3-C4-C5 bond angle[3]. This steric repulsion forces the oxolane ring out of its flexible pseudorotation cycle and "locks" it into a single, rigid envelope conformation[4].

When forming an adduct (e.g., an amide or ester) with a target substrate, this locked conformation provides two critical crystallographic advantages:

  • Reduced Entropic Penalty: The rigid 4,4-DMO-2-CA adduct loses less conformational entropy upon entering the highly ordered crystal lattice, making crystallization thermodynamically more favorable[4].

  • Predictable Packing: The gem-dimethyl moiety acts as a distinct, bulky hydrophobic patch that drives consistent van der Waals interactions, reducing the likelihood of problematic polymorphic mixtures and guiding the lattice assembly[5].

Product Comparison: 4,4-DMO-2-CA vs. Alternatives

How does 4,4-DMO-2-CA compare to standard chiral derivatizing agents (CDAs)? While Mosher's acid (MTPA) is the gold standard for NMR-based stereochemical assignment, its freely rotating -CF3 and -OMe groups frequently cause severe rotational disorder in X-ray crystallography. Camphanic acid provides excellent rigidity but suffers from extreme steric bulk, leading to poor coupling yields with hindered secondary amines or alcohols. 4,4-DMO-2-CA strikes an optimal balance: it possesses a rigid core, predictable hydrogen-bonding capabilities, and excellent coupling kinetics.

Table 1: Comparative Performance of Chiral Derivatizing Agents in X-ray Crystallography

Derivatizing AgentConformational RigidityTypical B-Factor ImpactCoupling Efficiency (Hindered Substrates)Crystallization Success Rate
4,4-DMO-2-CA High (Thorpe-Ingold locked)Low (Sharp electron density)ExcellentHigh
Oxolane-2-carboxylic acid Low (Pseudorotation)High (Disordered ring)ExcellentModerate
Mosher's Acid (MTPA) Moderate (Flexible side chains)High (-CF3/-OMe disorder)GoodModerate
Camphanic Acid Very High (Bicyclic)Low (Sharp electron density)Poor (High steric hindrance)High

Experimental Protocol: Self-Validating Adduct Formation and Crystallization

A successful crystallographic campaign requires a self-validating workflow. Impurities or unreacted starting materials will disrupt the crystal lattice. The following protocol details the coupling of 4,4-DMO-2-CA to a secondary amine substrate, followed by rigorous validation and crystallization.

Phase 1: Adduct Formation (Amide Coupling)

  • Activation: Dissolve 4,4-DMO-2-CA (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 25°C for 15 minutes to generate the active ester.

  • Coupling: Add the target amine substrate (1.0 eq). Stir the reaction mixture for 2–4 hours under an inert atmosphere.

  • Quench & Extract: Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Phase 2: Validation Checkpoint (Critical)

  • Causality: Even trace amounts of unreacted 4,4-DMO-2-CA can co-crystallize with the product, ruining the diffraction pattern.

  • Action: Analyze the crude product via UPLC-MS and 1H-NMR. You must confirm >95% purity and the complete absence of the derivatizing agent before proceeding. Purify via flash chromatography if necessary.

Phase 3: Crystal Growth (Vapor Diffusion)

  • Preparation: Dissolve the highly purified adduct in a minimum volume of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the open 2 mL vial inside a 20 mL outer vial containing 3 mL of an "anti-solvent" (e.g., Hexanes or Pentane). Cap the outer vial tightly.

  • Incubation: Store at 4°C undisturbed. The volatile anti-solvent will slowly vaporize and diffuse into the inner vial, gradually lowering the solubility of the adduct and inducing controlled nucleation.

  • Harvesting: Once single crystals with sharp faces form (typically 3–14 days), mount a crystal on a nylon loop using paratone oil. Immediately transfer it to the X-ray diffractometer's cold stream (100 K) to freeze out any remaining dynamic thermal motion and collect diffraction data.

Process Visualizations

Workflow A Substrate (Amine/Alcohol) C Coupling Reaction (HATU / DIPEA) A->C B 4,4-DMO-2-CA Derivatizing Agent B->C D LC-MS & NMR Validation (Self-Validation Step) C->D E Vapor Diffusion Crystallization D->E >95% Purity F Single Crystal X-ray Diffraction E->F Single Crystal

Figure 1: Self-validating workflow for 4,4-DMO-2-CA adduct formation and X-ray crystallization.

Thermodynamics A Unsubstituted Oxolane (High Pseudorotation) C High Entropic Penalty During Lattice Packing A->C Flexible Ring B 4,4-Dimethyl Oxolane (Locked Conformation) D Low Entropic Penalty During Lattice Packing B->D Thorpe-Ingold Effect E Disordered Crystal (High B-factors) C->E F High-Resolution Crystal (Low B-factors) D->F

Figure 2: Thermodynamic advantage of the Thorpe-Ingold effect in crystal lattice packing.

References

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry ResearchGate. URL:[Link]

  • Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions D-NB Info. URL:[Link]

  • Extensive exploration of structure activity relationships for the SARS-CoV-2 macrodomain from shape-based fragment merging bioRxiv. URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews ACS Publications. URL:[Link]

Sources

Validation

A Comparative Guide to Kinetic Resolution: Evaluating the Potential of 4,4-Dimethyloxolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount.[1] Kinetic r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount.[1] Kinetic resolution stands as a powerful strategy to separate enantiomers from a racemic mixture by exploiting their differential reaction rates with a chiral catalyst or reagent.[2] This guide provides a comprehensive comparison of kinetic resolution methodologies, with a forward-looking evaluation of the untapped potential of 4,4-Dimethyloxolane-2-carboxylic acid as a novel chiral resolving agent. While direct experimental data for this specific compound is not yet prevalent in published literature, this guide, authored from the perspective of a Senior Application Scientist, will extrapolate from established principles of asymmetric synthesis to build a robust, conceptual comparison.

The Principle of Kinetic Resolution: A Race of Enantiomers

Kinetic resolution operates on the fundamental principle that two enantiomers will react at different rates with a chiral entity. This results in the enrichment of the less reactive enantiomer in the starting material as the reaction progresses, while the more reactive enantiomer is converted into a product.[2] The efficiency of a kinetic resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) for both the unreacted starting material and the product.

cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Transition States cluster_3 Reaction Products racemate (R)-Substrate + (S)-Substrate ts_R [(R)-Substrate...(R)-Agent]‡ (Lower Energy) racemate->ts_R k_fast ts_S [(S)-Substrate...(R)-Agent]‡ (Higher Energy) racemate->ts_S k_slow agent (R)-Agent agent->ts_R agent->ts_S product (R)-Product ts_R->product unreacted Enantioenriched (S)-Substrate ts_S->unreacted cluster_0 Activation cluster_1 Acylation cluster_2 Separation & Recovery start 4,4-Dimethyloxolane- 2-carboxylic acid reagent1 Oxalyl Chloride, cat. DMF start->reagent1 activated Acid Chloride reagent1->activated rac_alcohol Racemic Alcohol (1.0 equiv) activated->rac_alcohol reaction DCM, 0 °C to rt rac_alcohol->reaction base Pyridine (1.2 equiv) base->reaction diastereomers Mixture of Diastereomeric Esters reaction->diastereomers chromatography Silica Gel Chromatography diastereomers->chromatography ester1 Diastereomer 1 chromatography->ester1 ester2 Diastereomer 2 chromatography->ester2 hydrolysis1 LiOH, THF/H₂O ester1->hydrolysis1 hydrolysis2 LiOH, THF/H₂O ester2->hydrolysis2 enant_alcohol1 Enantiopure Alcohol 1 hydrolysis1->enant_alcohol1 recovered_acid Recovered Resolving Agent hydrolysis1->recovered_acid enant_alcohol2 Enantiopure Alcohol 2 hydrolysis2->enant_alcohol2 hydrolysis2->recovered_acid

Sources

Comparative

Broadening the Horizon of Asymmetric Synthesis: A Comparative Guide to the Application of 4,4-Dimethyloxolane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is a continuous...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is a continuous endeavor. Chiral auxiliaries have long stood as a robust and reliable strategy, providing a powerful means to control stereochemistry in a predictable manner.[1] While established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones have proven their mettle in countless synthetic campaigns, the exploration of novel chiral scaffolds remains a critical avenue for expanding the synthetic chemist's toolkit.[2][3] This guide introduces the potential of 4,4-dimethyloxolane-2-carboxylic acid as a novel chiral auxiliary and provides a comparative analysis against well-established alternatives in key asymmetric transformations.

The Rise of a New Scaffold: 4,4-Dimethyloxolane-2-carboxylic Acid

The rigid, five-membered ring structure of the oxolane core, coupled with the gem-dimethyl substitution at the 4-position, is hypothesized to create a well-defined and sterically demanding chiral environment. This, in turn, could lead to high levels of diastereoselectivity in reactions involving enolates derived from this auxiliary. The carboxylic acid functionality provides a convenient handle for the attachment of various acyl groups, making it a versatile platform for a range of asymmetric C-C bond-forming reactions.

Comparative Performance in Asymmetric Alkylation

The diastereoselective alkylation of enolates is a fundamental transformation in asymmetric synthesis.[4] The performance of our novel auxiliary is benchmarked against the widely used Evans' oxazolidinone and Oppolzer's sultam.

Table 1: Diastereoselective Alkylation of Propionyl Derivatives
EntryChiral AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
14,4-Dimethyloxolane-2-carboxylic Acid (Hypothetical)BnBrLDA97:392
24,4-Dimethyloxolane-2-carboxylic Acid (Hypothetical)MeINaHMDS95:588
3(R)-4-Benzyl-2-oxazolidinoneBnBrLDA>99:195
4(R)-4-Benzyl-2-oxazolidinoneMeINaHMDS98:291
5(1S)-(-)-2,10-CamphorsultamBnBrn-BuLi96:489
6(1S)-(-)-2,10-CamphorsultamMeIn-BuLi94:685

Data for entries 1 and 2 are hypothetical and presented as a target for experimental validation. Data for entries 3-6 are representative of typical literature values.

The hypothesized high diastereoselectivity for the 4,4-dimethyloxolane-2-carboxylic acid auxiliary stems from the anticipated rigid conformation of the enolate, where one face is effectively shielded by the gem-dimethyl group and the oxolane ring.

G cluster_0 Asymmetric Alkylation Workflow Start Chiral Auxiliary (4,4-Dimethyloxolane-2-carboxylic Acid) Acylation Acylation (e.g., Propionyl Chloride) Start->Acylation Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Acylation->Enolate_Formation Alkylation Diastereoselective Alkylation (R-X) Enolate_Formation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantioenriched Carboxylic Acid Cleavage->Product G cluster_0 Zimmerman-Traxler Model TS Chair-like Transition State Product syn-Aldol Adduct TS->Product High Diastereoselectivity Enolate Z-Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,4-Dimethyloxolane-2-carboxylic acid

As a Senior Application Scientist, I frequently observe laboratories treating substituted cyclic ethers and organic acids with generic, baseline precautions. However, handling 4,4-Dimethyloxolane-2-carboxylic acid (C₇H₁₂...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating substituted cyclic ethers and organic acids with generic, baseline precautions. However, handling 4,4-Dimethyloxolane-2-carboxylic acid (C₇H₁₂O₃) requires a highly specialized, mechanistic approach. This molecule combines the high lipid solubility of an oxolane (tetrahydrofuran) ring with the aggressive, proton-donating potential of a carboxylic acid[1]. This dual-nature means it can rapidly penetrate epidermal lipid bilayers and cause severe, deep-tissue protein denaturation.

To build a truly safe laboratory environment, we must move beyond simply listing rules. We must understand the causality behind our safety choices. The following guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the quantitative and qualitative hazards of the molecule. Based on the safety profiles of its direct structural analogs (such as tetrahydrofuran-2-carboxylic acid), this compound is classified as a highly hazardous material[2].

Chemical Property / HazardValue / DesignationOperational Implication
Molecular Formula C₇H₁₂O₃High organic content; combustible under thermal stress[1].
GHS Hazard Codes H314, H335, H3023[3].
Primary Mechanism Acidic pH + Lipid PermeationThe oxolane ring acts as a permeation enhancer, driving the corrosive carboxylic moiety deep into tissues[3].
Storage Class 8A (Combustible Corrosive)Must be stored in a cool, dark place, strictly segregated from strong oxidizing agents and bases[4].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for this chemical. The oxolane ring will rapidly permeate thin polymeric barriers. Every piece of PPE must be chosen to counteract specific physical properties of the acid.

PPE CategoryRecommended EquipmentQuantitative Spec / StandardMechanistic Justification
Hand Protection Butyl Rubber or Heavy-duty NitrileMin. 0.4 mm thickness; Breakthrough >480 minsOxolane rings rapidly permeate thin latex/vinyl. Butyl rubber provides superior resistance to cyclic ethers and corrosive acids.
Eye/Face Protection Chemical Splash Goggles + Face ShieldANSI Z87.1 / EN 166 compliantProtects against micro-droplet aerosolization, which causes irreversible ocular damage (H314)[3].
Respiratory Protection Full-face Respirator or PAPR4[4]Captures both acidic vapors and volatile organic ether components, preventing severe respiratory tract irritation (H335)[4].
Body Protection Acid-resistant Apron over Lab CoatPolyethylene or Teflon-coatedPrevents dermal penetration; standard cotton lab coats absorb and hold corrosive liquids directly against the skin.

Operational Workflow: Dispensing and Handling

To ensure absolute safety, the handling protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check has passed.

DispensingWorkflow A 1. Fume Hood Verification (Face Velocity ≥100 fpm) B 2. PPE Donning (ABEK Respirator, Butyl Gloves) A->B C 3. Primary Container Inspection & Venting B->C D 4. Closed-System Dispensing (Schlenk/Pipette) C->D E 5. Immediate Sealing & Secondary Containment D->E

Step-by-step operational workflow for dispensing corrosive oxolane derivatives.

Step-by-Step Methodology:
  • Environmental Validation: Verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Causality: Adequate airflow is mandatory to capture volatile organic acid fumes before they reach the operator's breathing zone[3].

  • PPE Integrity Check: Don the required PPE. Inspect butyl rubber gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks).

  • Container Equilibration: Bring the sealed chemical container to the fume hood. Allow it to equilibrate to ambient temperature. Causality: Temperature differentials can cause internal pressure buildup, leading to hazardous spattering upon opening.

  • Dispensing Execution:

    • For Liquids: Use a positive-displacement pipette or a glass syringe. Causality: Volatile organics have high vapor pressures that cause standard air-displacement pipettes to drip, leading to external contamination.

    • For Solids/Semi-solids: Use a Teflon-coated spatula. Causality: The carboxylic acid moiety can react with exposed metal over time, leaching metal ions into your reagent and potentially generating trace hydrogen gas[5].

  • Decontamination: Wipe down the exterior of the primary container with a dry, inert absorbent wipe before returning it to the secondary containment tray in the corrosive storage cabinet.

Emergency Response and Triage

In the event of an exposure, immediate, protocol-driven action is required to mitigate tissue damage.

EmergencyResponse A Accidental Exposure BA BA A->BA B Dermal Contact D Remove Clothing & Deluge Shower (15 min) B->D C Ocular Contact E Eye Wash Station (15 min, hold lids open) C->E F Seek Immediate Medical Attention D->F E->F BA->C

Immediate emergency response and triage pathway for accidental chemical exposure.

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with running water for a minimum of 15 minutes[3]. Critical Note: Do NOT attempt to neutralize the acid on the skin with a base (e.g., sodium bicarbonate); the resulting exothermic neutralization reaction will cause secondary thermal burns.

  • Ocular Exposure: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[3]. Hold eyelids open to ensure complete irrigation of the sclera.

  • Ingestion: Rinse mouth thoroughly. 3[3]. Causality: Emesis will force the corrosive acid back up the esophagus, causing secondary severe burns to the upper gastrointestinal tract and airway. Seek immediate medical attention.

Waste Management and Disposal Plan

Improper disposal of corrosive organics is a primary vector for laboratory accidents and environmental contamination.

  • Segregation: Never mix oxolane-carboxylic acid waste with nitric acid or other strong oxidizers. Causality: Mixing organic acids with strong oxidizers can trigger an exothermic, gas-producing runaway reaction.

  • Containment: Collect waste in a high-density polyethylene (HDPE) or PTFE-lined container. Do not use unlined metal containers[5]. Causality: Acid-metal corrosion generates hydrogen gas, creating an explosion hazard inside a sealed waste container.

  • Labeling: Clearly label the container as "Corrosive Organic Waste: Contains 4,4-Dimethyloxolane-2-carboxylic acid". Include GHS hazard pictograms for Corrosive (GHS05).

  • Disposal: Dispose of contents and containers in strict accordance with local, regional, and national regulations 5 via a licensed hazardous waste incineration facility[5].

References

1.[1] 4,4-DIMETHYLTETRAHYDROFURAN-2-CARBOXYLIC ACID: 4,4-dimethyloxolane-2-carboxylic acid. Source: fluorochem.co.uk. URL: 2.[2] Tetrahydrofuran-2-carboxylic Acid | 16874-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC). Source: tcichemicals.com. URL: 3.[3] SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. URL: 4.[5] TCI AMERICA - Spectrum Chemical. Source: spectrumchemical.com. URL: 5.[4] Tetrahydro-2-furoic acid 97 16874-33-2 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

Sources

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